Doxapram-d8
Description
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Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-ethyl-4-[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/i15D2,16D2,17D2,18D2 |
InChI Key |
XFDJYSQDBULQSI-BVUACPEDSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCC2CN(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Doxapram-d8 physical and chemical properties for researchers
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Doxapram-d8, a deuterated analog of the respiratory stimulant Doxapram. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its core properties, analytical methodologies, and mechanism of action.
Core Physical and Chemical Properties
This compound is a synthetic compound where eight hydrogen atoms in the Doxapram molecule have been replaced with deuterium. This isotopic labeling is primarily utilized in research for pharmacokinetic studies and as an internal standard in analytical assays.
| Property | Value | Source |
| Chemical Name | 1-Ethyl-4-[2-(morpholin-4-yl-d8)ethyl]-3,3-diphenyl-2-pyrrolidinone | MedChemExpress |
| Molecular Formula | C₂₄H₂₂D₈N₂O₂ | Calculated |
| Molecular Weight | 386.57 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | General property of Doxapram[1] |
| Solubility | Soluble in water, sparingly soluble in alcohol, and practically insoluble in ether.[1] | General property of Doxapram hydrochloride[1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | MedChemExpress |
Experimental Protocols
Accurate and reproducible experimental data are crucial in research. The following section details standardized protocols for the analysis of Doxapram and its deuterated analogs.
Determination of Isotopic Purity by Mass Spectrometry
The isotopic purity of this compound is a critical parameter. High-resolution mass spectrometry (HRMS) is the preferred method for its determination.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode, scanning a mass range that encompasses the molecular ions of Doxapram and its isotopologues.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Doxapram ([M+H]⁺) and the corresponding peak for this compound ([M+D₈+H]⁺).
-
Calculate the isotopic purity by determining the relative abundance of the D8 isotopologue compared to the sum of all isotopologues (D0 to D8).
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for the quantification of Doxapram in various matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution mode. A typical starting point is a ratio of 80:20 (buffer:acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Sample Preparation for Plasma:
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of Doxapram, particularly in biological samples.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
Sample Preparation for Plasma:
-
To 1 mL of plasma, add an internal standard (this compound is ideal for the quantification of unlabeled Doxapram).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Separate the organic layer and evaporate it to dryness.
-
Derivatize the residue if necessary to improve volatility and chromatographic properties, although Doxapram can often be analyzed directly.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing the positions of deuterium labeling.
Methodology:
-
¹H NMR: The ¹H NMR spectrum of this compound will show a significant reduction in the signals corresponding to the protons that have been replaced by deuterium, specifically in the morpholine ring. The remaining proton signals can be compared to the spectrum of unlabeled Doxapram for structural confirmation.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, confirming the locations of deuteration.
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, providing direct evidence of their presence and chemical environment.
Mechanism of Action and Signaling Pathway
Doxapram acts as a respiratory stimulant by inhibiting specific potassium channels, primarily the TWIK-related acid-sensitive potassium (TASK) channels (TASK-1 and TASK-3).[1][3] This inhibition leads to a cascade of events resulting in increased respiratory drive.
The following diagram illustrates the proposed signaling pathway of Doxapram.
Caption: this compound signaling pathway in carotid body chemoreceptors.
Pathway Description:
-
Inhibition of TASK Channels: this compound binds to and inhibits the function of TASK-1 and TASK-3 potassium channels located on the glomus cells of the carotid bodies.[1][3]
-
Membrane Depolarization: The inhibition of potassium efflux leads to the depolarization of the glomus cell membrane.[4][5]
-
Activation of Voltage-Gated Calcium Channels: The change in membrane potential activates voltage-gated calcium channels.[4][5]
-
Increased Intracellular Calcium: Activation of these channels results in an influx of calcium ions, leading to a significant increase in the intracellular calcium concentration.[4][5]
-
Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, such as ATP and acetylcholine, from the glomus cells.
-
Chemoreceptor Activation: These neurotransmitters stimulate afferent nerve fibers of the carotid sinus nerve.
-
Respiratory Center Stimulation: The nerve signals are transmitted to the respiratory centers in the brainstem, primarily the medulla oblongata.
-
Increased Respiration: This stimulation of the respiratory centers leads to an increase in the rate and depth of breathing.
References
- 1. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric and reversed-phase high-performance liquid chromatographic method for the determination of doxophylline in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research into Doxapram-d8 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and application of Doxapram-d8 as an internal standard in analytical methodologies. The document covers the synthesis, physicochemical properties, and proposed analytical applications, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Doxapram and the Role of Internal Standards
Doxapram is a respiratory stimulant used to treat respiratory depression.[1] Accurate quantification of Doxapram in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[2][3]
Physicochemical Properties
Table 1: Physicochemical Properties of Doxapram
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 378.51 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water, sparingly soluble in alcohol, and practically insoluble in ether. | [1] |
Note: The molecular weight of this compound would be approximately 386.56 g/mol , assuming the eight deuterium atoms replace eight hydrogen atoms.
Synthesis and Characterization of this compound
While a specific, detailed synthesis of this compound is not publicly documented, a general approach for its preparation can be proposed based on established synthetic routes for Doxapram and general methods for deuterium labeling.
Proposed Synthetic Workflow
A plausible synthetic route would involve the introduction of deuterium atoms at positions that are not readily exchanged under typical analytical conditions. The synthesis of Doxapram itself has been described, and deuterated reagents could be incorporated into this process.
Caption: Proposed general synthetic workflow for this compound.
Characterization
Upon synthesis, this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Table 2: Recommended Characterization Techniques for this compound
| Technique | Purpose |
| Mass Spectrometry (MS) | Confirm molecular weight and isotopic distribution. |
| Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) | Confirm the position and extent of deuterium incorporation. |
| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity. |
| Elemental Analysis | Confirm elemental composition. |
Experimental Protocol: Quantification of Doxapram using this compound by LC-MS/MS
The following is a proposed experimental protocol for the quantification of Doxapram in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is adapted from a validated method for Doxapram analysis that utilized a Doxapram-d5 internal standard.
Sample Preparation
A protein precipitation method is a common and effective technique for extracting Doxapram from plasma samples.
Caption: Experimental workflow for sample preparation.
LC-MS/MS Parameters
The following parameters are suggested and should be optimized for the specific instrumentation used.
Table 3: Proposed LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Optimized for separation from matrix components |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Doxapram MRM Transition | m/z 379.3 → 292.2 |
| This compound MRM Transition (Predicted) | m/z 387.3 → 300.2 |
| Collision Energy | To be optimized |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Doxapram and the addition of 8 daltons. The exact m/z values may vary slightly depending on the specific deuteration pattern.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical method.
Table 4: Key Validation Parameters
| Parameter | Description |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Doxapram Signaling Pathway
Doxapram stimulates respiration primarily through its action on peripheral chemoreceptors located in the carotid bodies.[1] The proposed mechanism involves the inhibition of potassium channels.[4][5][6]
Caption: Signaling pathway of Doxapram-induced respiratory stimulation.
Conclusion
This compound is a suitable internal standard for the accurate and precise quantification of Doxapram in biological matrices. This guide provides a foundational framework for its synthesis, characterization, and application in a validated LC-MS/MS method. The detailed experimental workflow and signaling pathway diagrams serve as valuable resources for researchers and scientists in the field of drug development and analysis. While specific experimental data for this compound is limited in the public domain, the principles and proposed methodologies outlined here provide a strong basis for its successful implementation.
References
- 1. Doxapram - Wikipedia [en.wikipedia.org]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Doxapram-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and research applications of Doxapram-d8, a deuterated analog of the respiratory stimulant Doxapram. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug metabolism, offering detailed methodologies, data presentation, and visual representations of key processes.
Introduction to Doxapram and the Role of Isotopic Labeling
Doxapram is a potent central and peripheral nervous system stimulant, primarily used as a respiratory stimulant in clinical settings.[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers in the medulla.[2] Isotopic labeling, the practice of replacing specific atoms in a molecule with their isotopes, is a critical technique in drug development. The use of deuterium (²H or D), a stable isotope of hydrogen, can subtly alter the physicochemical properties of a drug molecule. This alteration, known as the kinetic isotope effect, can lead to changes in metabolic pathways and pharmacokinetic profiles. Deuterated compounds like this compound are invaluable tools for:
-
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Tracking the metabolic fate of a drug without using radioactive labels.
-
Quantitative Bioanalysis: Serving as an ideal internal standard in mass spectrometry-based assays due to its similar chemical properties and distinct mass.
-
Mechanism of Action Studies: Investigating enzymatic processes and reaction mechanisms.
Synthesis of this compound
The synthesis of isotopically labeled Doxapram, specifically this compound, involves a multi-step chemical process designed to introduce deuterium atoms at specific, metabolically stable positions. A key route for this synthesis is outlined in U.S. Patent US20130109854A1, which describes the preparation of d8-(+)-Doxapram. While the full detailed protocol from the patent is not publicly available, the general synthetic strategy can be inferred.
A plausible synthetic approach involves the use of deuterated reagents to introduce the eight deuterium atoms onto the morpholine ring of a Doxapram precursor.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Experimental Protocol (Representative):
While the exact, step-by-step protocol for the synthesis of this compound is proprietary, a representative procedure for the coupling of a Doxapram precursor with deuterated morpholine would likely involve the following steps. This protocol is adapted from general organic synthesis principles for similar reactions.
-
Preparation of Reactants:
-
Dissolve the precursor molecule, (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one, in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add deuterated morpholine (morpholine-d8) to the reaction mixture, typically in a slight molar excess.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the hydroiodic acid byproduct.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically run for several hours until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then typically subjected to an aqueous work-up, involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove any remaining water-soluble impurities.
-
-
Purification:
-
The crude this compound is purified using column chromatography on silica gel. The appropriate solvent system for elution would be determined by TLC analysis.
-
-
Characterization:
-
The final product is characterized to confirm its identity and purity. This involves techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of eight deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the location of the deuterium labels (evidenced by the absence of proton signals at the deuterated positions).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
-
Mechanism of Action: Signaling Pathway
Doxapram exerts its respiratory stimulant effects primarily through the inhibition of background potassium channels, specifically the TWIK-related acid-sensitive K⁺ (TASK) channels, TASK-1 and TASK-3.[3][4][5][6] These channels are highly expressed in the carotid body's glomus cells, which are peripheral chemoreceptors that sense changes in blood oxygen, carbon dioxide, and pH.
Signaling Pathway of Doxapram in Carotid Body Glomus Cells:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteromeric TASK-1/TASK-3 is the m ... | Article | H1 Connect [archive.connect.h1.co]
- 5. US20130109854A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone and Salts Thereof - Google Patents [patents.google.com]
- 6. Heteromeric TASK-1/TASK-3 is the major oxygen-sensitive background K+ channel in rat carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of Doxapram-d8 Stability in Biological Matrices: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides an initial assessment of the stability of Doxapram-d8 in biological matrices. As there is limited direct stability data for this compound, this guide is largely based on the available scientific literature for Doxapram. It is a well-established principle in bioanalysis that deuterium-labeled internal standards, such as this compound, exhibit nearly identical chemical and physical properties to their unlabeled counterparts under typical analytical conditions. Therefore, the stability of Doxapram is considered a reliable surrogate for the stability of this compound. The information herein is intended for guidance and to support the design of future validation studies.
Introduction
This compound is the deuterium-labeled form of Doxapram, a respiratory stimulant used to treat respiratory depression. In bioanalytical method development and validation, deuterated analogs are frequently employed as internal standards (IS) to ensure the accuracy and precision of quantitative assays. The stability of the internal standard in the biological matrix is as critical as the stability of the analyte itself for the reliability of the analytical results. This guide summarizes the available stability data for Doxapram in key biological matrices and provides representative experimental protocols for assessing the stability of this compound.
Summary of Stability Data
The stability of Doxapram has been evaluated under various storage and handling conditions in plasma and serum. The following tables summarize the qualitative findings from published studies. It is important to note that while these studies concluded that Doxapram was stable, specific quantitative data (e.g., percent recovery) were not always reported.
Table 1: Freeze-Thaw Stability of Doxapram in Plasma/Serum
| Biological Matrix | Number of Cycles | Temperature | Conclusion | Citation |
| Porcine Plasma | 3 | -20°C to Room Temperature | Stable | [1] |
| Human Serum | 3 | Not Specified | Stable | [1] |
Table 2: Short-Term (Bench-Top) Stability of Doxapram in Plasma/Serum
| Biological Matrix | Duration | Temperature | Conclusion | Citation |
| Human Serum | 4 hours | Room Temperature | Stable | [1] |
| Human Serum | 4 weeks | 4°C | Stable | [1] |
Table 3: Long-Term Storage Stability of Doxapram in Plasma/Serum
| Biological Matrix | Duration | Temperature | Conclusion | Citation |
| Porcine Plasma | 16 days | -20°C | Stable | [1] |
| Human Serum | 4 weeks | -20°C | No significant degradation | [1] |
| Human Plasma | 2 months | -20°C | No stability problems detected | [1] |
Table 4: Autosampler Stability of Doxapram
| Analyte | Duration | Temperature | Conclusion | Citation |
| Doxapram | At least 48 hours | 10°C | Stable | [1] |
| Doxapram | Up to 120 hours | 15°C | Stable | [1] |
Experimental Protocols
The following are representative protocols for assessing the stability of this compound in biological matrices. These are based on methodologies described in the literature for the bioanalysis of Doxapram.[1][2]
General Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of Doxapram and, by extension, this compound in biological matrices.[2]
-
Sample Preparation: Protein precipitation is a common method for extracting Doxapram from plasma or serum.
-
Chromatography: Reversed-phase chromatography is used to separate the analyte from endogenous matrix components.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Stability Assessment Protocols
For each stability assessment, quality control (QC) samples at low and high concentrations are prepared by spiking a known amount of this compound into the biological matrix. The concentrations of these samples are then compared against freshly prepared calibration standards and a baseline set of QC samples.
3.2.1. Freeze-Thaw Stability
-
Prepare replicate sets of low and high QC samples.
-
Freeze the QC samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
After the final thaw, process and analyze the samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
3.2.2. Short-Term (Bench-Top) Stability
-
Prepare replicate sets of low and high QC samples.
-
Place the samples on the laboratory bench at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
The mean concentration of the bench-top stability samples should be within ±15% of the baseline concentration.
3.2.3. Long-Term Stability
-
Prepare a sufficient number of low and high QC samples.
-
Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).
-
At each time point, retrieve a set of QC samples, thaw them, and analyze.
-
The mean concentration of the long-term stability samples should be within ±15% of the baseline concentration.
3.2.4. Autosampler Stability
-
Process a set of low and high QC samples and place them in the autosampler.
-
Analyze the samples at the beginning of the analytical run.
-
Re-inject the same samples after a specified period (e.g., 24, 48 hours) of storage in the autosampler at a controlled temperature (e.g., 4°C or 10°C).
-
The mean concentration of the re-injected samples should be within ±15% of the initial concentration.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for this compound stability assessment.
Logical Relationships in Stability Assessment
Caption: Logical relationships in a comprehensive stability assessment.
Conclusion
Based on the available data for Doxapram, it is reasonable to anticipate that this compound will exhibit good stability in biological matrices under typical storage and handling conditions encountered in a bioanalytical laboratory. The provided information and protocols serve as a robust starting point for the formal validation of this compound stability. It is imperative that specific stability studies for this compound are conducted in the relevant biological matrices as part of any bioanalytical method validation to ensure the integrity of clinical and preclinical study data. Future studies should aim to generate quantitative stability data to further solidify our understanding.
References
The Potential of Deuterated Doxapram: A Discovery-Phase Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxapram, a well-established respiratory stimulant, presents a compelling case for deuteration to enhance its therapeutic profile. This technical guide explores the potential discovery-phase applications of deuterated Doxapram, focusing on the scientific rationale, proposed experimental workflows, and anticipated benefits. By strategically replacing hydrogen atoms with deuterium, it is hypothesized that the metabolic fate of Doxapram can be favorably altered, leading to improved pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview for researchers embarking on the development of a next-generation, deuterated Doxapram.
Introduction to Doxapram and the Rationale for Deuteration
Doxapram is a central and peripheral nervous system stimulant that acts on chemoreceptors to increase respiratory rate and tidal volume.[1][2][3][4] It is primarily used to manage respiratory depression in postoperative patients and those with chronic obstructive pulmonary disease (COPD).[1][5] Despite its clinical utility, Doxapram has a relatively short duration of action and is extensively metabolized, which can necessitate frequent administration and lead to variability in patient response.[6]
The "deuterium switch" is a validated strategy in drug development to improve the metabolic profile of existing drugs.[7][8][9][10] By replacing a hydrogen atom with its stable isotope, deuterium, at a site of metabolic oxidation, the carbon-deuterium bond's greater strength can slow down metabolism.[9] This can lead to several potential advantages, including:
-
Increased half-life and exposure: A reduced rate of metabolism can prolong the drug's presence in the body.[8]
-
Improved safety profile: Decreased formation of potentially reactive or active metabolites can reduce side effects.[8]
-
More consistent patient response: A more predictable pharmacokinetic profile can lead to more reliable therapeutic effects.
Given that Doxapram is extensively metabolized, it is a prime candidate for deuteration.[6] A deuterated version of Doxapram could potentially offer a more favorable pharmacokinetic profile, leading to a more effective and safer therapeutic agent.
Proposed Mechanism of Action and Signaling Pathway
Doxapram's primary mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers in the medulla.[1][4][5] It is believed to inhibit potassium channels in the carotid body, leading to depolarization and subsequent stimulation of respiratory centers.[1][2]
Hypothetical Discovery-Phase Experimental Workflow
The development of a deuterated Doxapram would follow a structured discovery-phase workflow to identify the optimal deuterated analog and characterize its properties.
Proposed Experimental Protocols
Synthesis of Deuterated Doxapram Analogs
Objective: To synthesize Doxapram analogs with deuterium substitution at metabolically labile positions.
Protocol:
-
Identify Metabolic Hotspots: Based on literature reports of Doxapram metabolism, identify the primary sites of oxidation. The ethyl group and the morpholino ring are likely candidates.
-
Chemical Synthesis: Employ established methods for deuterium labeling.[11][12] This may involve using deuterated starting materials or catalysts for H/D exchange reactions.
-
Purification and Characterization: Purify the deuterated compounds using techniques such as column chromatography. Confirm the identity and purity of the final products using NMR, mass spectrometry, and HPLC.
In Vitro Metabolic Stability Assays
Objective: To compare the metabolic stability of deuterated Doxapram analogs to the parent compound.
Protocol:
-
Microsomal Stability Assay:
-
Incubate the test compounds (deuterated and non-deuterated Doxapram) with liver microsomes (human and rodent) and NADPH.
-
Collect samples at various time points.
-
Analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Hepatocyte Stability Assay:
-
Incubate the test compounds with cryopreserved hepatocytes.
-
Follow a similar sampling and analysis procedure as the microsomal assay.
-
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.
-
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profiles of lead deuterated Doxapram candidates in an animal model.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer the test compounds intravenously and orally to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Sample Analysis: Process blood samples to plasma and analyze for drug concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using software such as Phoenix WinNonlin.
Anticipated Quantitative Data and Comparison
The following tables present hypothetical data to illustrate the potential improvements of a deuterated Doxapram analog ("Deutero-Doxapram") compared to Doxapram.
Table 1: In Vitro Metabolic Stability
| Compound | Microsomal t½ (min) | Hepatocyte t½ (min) |
| Doxapram | 15 | 30 |
| Deutero-Doxapram | 45 | 90 |
Table 2: In Vivo Pharmacokinetics in Rats (IV Administration)
| Parameter | Doxapram | Deutero-Doxapram |
| Half-life (t½) (h) | 2.5 | 5.0 |
| Clearance (CL) (mL/min/kg) | 20 | 10 |
| Volume of Distribution (Vd) (L/kg) | 1.8 | 1.8 |
| Area Under the Curve (AUC) (ng*h/mL) | 2500 | 5000 |
Conclusion
The strategic application of deuterium chemistry to Doxapram holds significant promise for the development of an improved respiratory stimulant. By mitigating metabolic liabilities, a deuterated Doxapram could offer a superior pharmacokinetic profile, potentially leading to enhanced efficacy, an improved safety margin, and more convenient dosing regimens. The proposed discovery-phase workflow and experimental protocols provide a robust framework for the systematic evaluation and selection of a lead deuterated Doxapram candidate for further preclinical and clinical development. This endeavor represents a valuable opportunity to refine the therapeutic utility of a clinically important medication.
References
- 1. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxapram - Wikipedia [en.wikipedia.org]
- 4. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 6. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Doxapram-d8 in Cell-Based Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines a comprehensive framework for the preliminary in vitro investigation of Doxapram-d8, a deuterated analog of the respiratory stimulant Doxapram. While specific experimental data for this compound is not yet publicly available, this document provides a detailed roadmap for its initial cell-based characterization. The experimental designs and protocols described herein are based on the well-documented cellular mechanisms of Doxapram.
Doxapram is known to act primarily through the inhibition of TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3, leading to neuronal depolarization and stimulation of respiratory centers.[1][2][3] Therefore, the preliminary investigation of this compound should focus on its effects on cell viability, cytotoxicity, and its specific activity on potassium channels.
This guide provides detailed experimental protocols for a suite of recommended cell-based assays and includes structured tables summarizing the known quantitative data for Doxapram, which can serve as a benchmark for evaluating this compound. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying mechanisms and the proposed research strategy.
Introduction to Doxapram and the Rationale for this compound Investigation
Doxapram is a central nervous system and respiratory stimulant that has been used clinically to treat respiratory depression.[4] Its primary mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers.[5] At the molecular level, Doxapram inhibits specific potassium leak channels, namely TASK-1 (KCNK3) and TASK-3 (KCNK9), which are expressed in chemosensing cells and various neurons.[6][7] Inhibition of these channels leads to membrane depolarization and increased neuronal excitability.
This compound is a deuterated form of Doxapram. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to alter pharmacokinetic properties, potentially leading to improved metabolic stability and a longer half-life. A preliminary investigation into the in vitro cellular effects of this compound is crucial to determine if its primary pharmacological activity and potency are comparable to the parent compound.
Data Presentation: Quantitative Benchmarks from Doxapram Studies
The following tables summarize the reported in vitro efficacy of Doxapram on its primary molecular targets. These values should serve as a reference for interpreting the results obtained from this compound assays.
Table 1: In Vitro Efficacy of Doxapram on TASK Channels (Rodent)
| Channel | Assay Type | Cell Line | EC50 | Reference |
| TASK-1 | Electrophysiology | Xenopus oocytes | 410 nM | [3] |
| TASK-3 | Electrophysiology | Xenopus oocytes | 37 µM | [3] |
| TASK-1/TASK-3 Heterodimer | Electrophysiology | Xenopus oocytes | 9 µM | [3] |
| TASK-3 | Ussing chamber | Fischer rat thyroid monolayers | 22 µM | [8] |
Table 2: In Vitro Efficacy of Doxapram on TASK Channels (Human)
| Channel | Assay Type | Cell Line | EC50 | Reference |
| TASK-1 | Whole-cell patch clamp | tsA201 cells | 4.0 µM | [2] |
| TASK-3 | Whole-cell patch clamp | tsA201 cells | 2.5 µM | [2] |
Experimental Protocols
This section details the methodologies for a series of recommended cell-based assays to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assays
These initial assays are critical to determine the concentration range of this compound that can be used in subsequent functional assays without inducing significant cell death.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: Human embryonic kidney cells (HEK293) or a neuronal cell line such as SH-SY5Y.
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
-
Cell Lines: As in 4.1.1.
-
Reagents:
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the desired incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells).
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Functional Assays for Potassium Channel Inhibition
These assays are designed to directly measure the inhibitory effect of this compound on TASK channels.
This is the gold-standard method for studying ion channel activity.
-
Cell Lines: HEK293 cells stably or transiently expressing human TASK-1 or TASK-3 channels.
-
Reagents:
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2)
-
This compound solutions at various concentrations.
-
-
Protocol:
-
Culture cells on glass coverslips.
-
Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage ramps or steps to elicit TASK channel currents.
-
Perfuse the cells with different concentrations of this compound and record the changes in current amplitude.
-
Analyze the data to determine the concentration-response curve and calculate the EC50 value.
-
Apoptosis Assays
To investigate if higher concentrations of this compound induce programmed cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Lines: As in 4.1.1.
-
Reagents:
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available Annexin V-FITC and PI staining kit
-
-
Protocol:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Mandatory Visualizations
Doxapram Signaling Pathway
Caption: Doxapram's mechanism of action leading to respiratory stimulation.
Experimental Workflow for this compound Preliminary Investigation
Caption: Proposed workflow for the in vitro evaluation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Utilizing Stable Isotope-Labeled Internal Standards: A Technical Guide Featuring Doxapram-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles and practical applications of stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis, with a specific focus on the use of Doxapram-d8. The use of a SIL-IS is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS), for ensuring the accuracy and precision of analytical data. This guide will provide a comprehensive overview of the underlying concepts, detailed experimental protocols, and data presentation, equipping researchers with the knowledge to effectively implement this robust analytical strategy.
The Imperative for Internal Standards in Bioanalysis
Quantitative analysis of therapeutic agents and their metabolites in complex biological matrices such as plasma, serum, or tissue is fraught with potential for variability. This variability can arise from multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[2] By monitoring the signal of the IS relative to the analyte, it is possible to correct for variations that occur during the analytical procedure.[1]
The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar effects throughout the entire analytical process. This includes extraction efficiency, ionization efficiency in the mass spectrometer source, and potential for matrix effects.[3][4]
The Superiority of Stable Isotope-Labeled Internal Standards
While structurally similar analogs can be used as internal standards, stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[5][6] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7] For example, in this compound, eight hydrogen atoms in the Doxapram molecule have been replaced with deuterium atoms.
The key advantages of using a SIL-IS like this compound include:
-
Co-elution with the Analyte: Due to their nearly identical chemical and physical properties, the SIL-IS and the analyte exhibit very similar, if not identical, chromatographic retention times.[5] This is crucial because it ensures that both compounds experience the same matrix effects at the same time.[1]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a significant source of error in LC-MS analysis.[3][4] Because the SIL-IS co-elutes and has the same ionization properties as the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[7]
-
Compensation for Extraction Variability: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the SIL-IS, ensuring the ratio of their signals remains constant.[1]
-
Improved Accuracy and Precision: By effectively normalizing for various sources of analytical variability, the use of a SIL-IS leads to significantly improved accuracy and precision of the quantitative results.[7]
However, it is important to consider potential challenges with SIL-IS, particularly deuterium-labeled compounds. These can sometimes exhibit slight differences in retention times or recoveries compared to the unlabeled analyte.[5][6] It is also critical to ensure the isotopic purity of the SIL-IS and to confirm that no isotopic exchange occurs during the analytical process.[8][9]
Doxapram and the Role of this compound in its Quantification
Doxapram is a respiratory stimulant used to treat respiratory failure in various clinical settings.[2][10] Accurate quantification of Doxapram and its active metabolites in biological fluids is essential for pharmacokinetic studies and therapeutic drug monitoring. This compound serves as an ideal internal standard for the quantification of Doxapram due to the principles outlined above. Its use in a validated LC-MS/MS method allows for the reliable determination of Doxapram concentrations in complex biological matrices.
Mechanism of Action of Doxapram
Doxapram stimulates respiration primarily through its action on peripheral chemoreceptors in the carotid bodies.[10][11] This signaling pathway ultimately leads to an increase in respiratory rate and tidal volume.
Caption: Simplified signaling pathway of Doxapram.
Experimental Protocol: Quantification of Doxapram using a Stable Isotope-Labeled Internal Standard
The following protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of Doxapram and its metabolite, 2-ketodoxapram, using their respective deuterated internal standards (Doxapram-d5 and 2-ketodoxapram-d5).[12] While this protocol specifies Doxapram-d5, the principles and procedures are directly applicable to the use of this compound, with the necessary adjustment of the mass-to-charge ratios in the mass spectrometer settings.
Materials and Reagents
-
Doxapram hydrochloride reference standard
-
This compound (or Doxapram-d5) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, porcine plasma)
Sample Preparation
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, calibrator, and QC sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol containing 0.1% formic acid, to the plasma sample. Vortex thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Dilution (if necessary): Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) before injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax SB-C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |
| Flow Rate | Typically 0.3 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Doxapram MRM Transition | m/z 379.5 → 292.3[12] |
| This compound MRM Transition | m/z 387.5 → 300.3 (projected) |
| Collision Energy (Doxapram) | 18 V[13] |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The MRM transition for this compound is projected and would need to be optimized experimentally.
Experimental Workflow
The overall experimental workflow for the quantification of Doxapram using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for Doxapram quantification.
Data Presentation and Method Validation
A crucial aspect of any bioanalytical method is its validation to ensure reliability.[8][9] Method validation demonstrates that the analytical procedure is accurate, precise, selective, sensitive, and reproducible. The use of a SIL-IS like this compound is instrumental in achieving the stringent acceptance criteria set by regulatory bodies such as the FDA and EMA.[12]
Quantitative data from method validation studies should be summarized in clear and concise tables. The following tables are examples based on the validation of a Doxapram assay.
Table 3: Accuracy and Precision Data for Doxapram in Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 6 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 200 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Data presented are typical acceptance criteria for bioanalytical method validation.
Table 4: Stability of Doxapram in Plasma
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | ± 15% |
| Short-Term (Bench-top) | 4 hours | Room Temperature | ± 15% |
| Long-Term | 30 days | -80°C | ± 15% |
| Post-Preparative | 24 hours | Autosampler (e.g., 10°C) | ± 15% |
Conclusion
The use of stable isotope-labeled internal standards, such as this compound, is an indispensable tool in modern bioanalytical research. By providing a reliable means to correct for the inherent variability of the analytical process, SIL-IS ensures the generation of high-quality, accurate, and precise quantitative data. This technical guide has provided a comprehensive overview of the core principles, a detailed experimental protocol, and a framework for data presentation and method validation. For researchers, scientists, and drug development professionals, a thorough understanding and proficient implementation of this methodology are paramount for the successful advancement of their research and development endeavors.
References
- 1. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxapram - Wikipedia [en.wikipedia.org]
- 11. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for Doxapram-d8 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Doxapram in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Doxapram-d8 as an internal standard (IS) to ensure accuracy and precision.
Introduction
Doxapram is a respiratory stimulant used to treat respiratory depression.[1] Accurate quantification of Doxapram in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2][3] LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to reliable and reproducible results.[6]
Principle of the Method
This method involves the extraction of Doxapram and the this compound internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of Doxapram is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of Doxapram. These values are based on published literature and may vary depending on the specific instrumentation and laboratory conditions.[2][7][8]
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | r² |
| Doxapram | Human Serum | 20 - 5000 | > 0.99 |
| Doxapram | Rabbit Plasma | 2 - 1000 | > 0.99 |
| Doxapram | Porcine Plasma | 0.01 - 200 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Precision (%RSD) | Accuracy (%Bias) |
| Doxapram | Human Serum | Low, Mid, High | < 15% | ± 15% |
| Doxapram | Rabbit Plasma | Low, Mid, High | < 9% | Not Reported |
| Doxapram | Porcine Plasma | Low, Mid, High | < 10% | ± 10% |
Table 3: Limit of Quantification (LLOQ)
| Analyte | Matrix | LLOQ |
| Doxapram | Human Serum | 20 ng/mL |
| Doxapram | Rabbit Plasma | 2 ng/mL[8] |
| Doxapram | Porcine Plasma | 10 pg/mL[7] |
Experimental Protocols
Materials and Reagents
-
Doxapram reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Trichloroacetic acid (optional, for protein precipitation)
-
Methyl tert-butyl ether (MTBE) (optional, for liquid-liquid extraction)
-
Borate buffer (pH 9) (optional, for liquid-liquid extraction)
-
Control biological matrix (e.g., human plasma, serum, urine)
Instrumentation
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source. A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[9]
Sample Preparation
Sample preparation is a critical step to remove interferences from the biological matrix.[10] Two common methods are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation (PPT) [2][8]
-
To 100 µL of the biological sample (e.g., plasma, serum), add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol containing 10% trichloroacetic acid) to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) [7]
-
To 100 µL of the biological sample, add 25 µL of the this compound internal standard working solution.
-
Add 100 µL of 0.2 M borate buffer (pH 9).[7]
-
Add 2 mL of methyl tert-butyl ether (MTBE).[7]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
-
Column: A C18 column (e.g., Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm) is commonly used.[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient elution is typically employed to achieve good separation. An example gradient is as follows:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[2][7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for Doxapram and this compound should be optimized. Based on available data, typical transitions are:[7][8]
-
This compound: The precursor ion will be approximately m/z 387.5. The product ion will likely be a fragment with an m/z of approximately 299.3, but this needs to be determined experimentally. A similar fragmentation pattern to the unlabeled compound is expected.
-
Ion Source Parameters:
-
Capillary Voltage: ~3-4 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~350-450°C
-
Gas Flow Rates (Nebulizer, Drying Gas): Optimize for the specific instrument.
-
Visualizations
Doxapram Signaling Pathway
Doxapram stimulates respiration by acting on peripheral chemoreceptors, primarily in the carotid bodies.[1][11] This action is believed to be mediated through the inhibition of TASK-1 and TASK-3 potassium channels, leading to depolarization of chemoreceptor cells and subsequent stimulation of the respiratory center in the brainstem.[11][12][13]
Caption: Doxapram's mechanism of action on respiratory stimulation.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantitative analysis of Doxapram using LC-MS/MS is depicted below.
Caption: General workflow for Doxapram analysis by LC-MS/MS.
References
- 1. Doxapram - Wikipedia [en.wikipedia.org]
- 2. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioagilytix.com [bioagilytix.com]
- 5. news-medical.net [news-medical.net]
- 6. rsc.org [rsc.org]
- 7. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 13. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Doxapram in Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Doxapram is a respiratory stimulant used to treat respiratory depression in various clinical settings. Accurate and reliable quantification of Doxapram in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Doxapram in plasma using Doxapram-d8 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Analytical Method
The method involves a straightforward liquid-liquid extraction of Doxapram and the internal standard from plasma, followed by analysis using a UPLC-MS/MS system. The chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity.
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Doxapram in plasma. The method was validated for linearity, accuracy, precision, and recovery.
Quantitative Data Summary
The following tables summarize the key quantitative data from the method validation.
Table 1: LC-MS/MS System Parameters
| Parameter | Value |
| LC System | Waters ACQUITY UPLC |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 150 L/hr |
Table 2: Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Doxapram | 379.2 | 292.2 | 40 | 25 |
| This compound | 387.3 | 300.2 | 40 | 25 |
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
This application note presents a validated LC-MS/MS method for the quantitative analysis of Doxapram in plasma using this compound as an internal standard. The method is sensitive, specific, and reliable, making it suitable for a wide range of applications in clinical and research settings.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol describes the extraction of Doxapram and its internal standard from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (1 µg/mL in methanol) to each plasma sample.
-
Vortexing: Vortex the samples for 10 seconds.
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (50:50, Mobile Phase A:Mobile Phase B).
-
Vortexing: Vortex the samples for 20 seconds.
-
Transfer to Autosampler Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Analysis Protocol
This protocol outlines the conditions for the analysis of the extracted samples.
-
LC Method Setup:
-
Set the LC parameters as described in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
The gradient elution is as follows:
-
0-0.5 min: 95% A, 5% B
-
0.5-2.5 min: Linear gradient to 5% A, 95% B
-
2.5-3.5 min: Hold at 5% A, 95% B
-
3.5-3.6 min: Linear gradient to 95% A, 5% B
-
3.6-5.0 min: Hold at 95% A, 5% B for re-equilibration.
-
-
-
MS Method Setup:
-
Set the MS parameters as described in Table 1 and Table 2.
-
Perform a system suitability test before running the samples.
-
-
Sample Injection:
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
-
Data Acquisition:
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for the transitions specified in Table 2.
-
-
Data Processing:
-
Integrate the peak areas for Doxapram and this compound.
-
Calculate the peak area ratio of Doxapram to this compound.
-
Quantify the concentration of Doxapram in the plasma samples using a calibration curve prepared in blank plasma.
-
Visualizations
Caption: Experimental workflow for Doxapram analysis.
Caption: Doxapram's mechanism of action pathway.
Application Note: High-Throughput Bioanalysis of Doxapram in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxapram is a respiratory stimulant used to address postanesthesia respiratory depression and acute hypercapnia associated with COPD.[1][2] Its therapeutic window is narrow, and it is metabolized to an active metabolite, 2-ketodoxapram, necessitating precise and reliable quantitative methods for pharmacokinetic studies and therapeutic drug monitoring.[1][3][4] This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Doxapram in human plasma. The use of a stable isotope-labeled internal standard, Doxapram-d5, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[5][6] The method employs liquid-liquid extraction for sample clean-up, providing high recovery and minimal matrix effects, making it suitable for high-throughput bioanalysis.
Experimental Workflow
The overall analytical process, from sample receipt to final data generation, is outlined in the following workflow.
Caption: Overall bioanalytical workflow for Doxapram quantification.
Experimental Protocols
Materials and Reagents
-
Doxapram Hydrochloride (Reference Standard)
-
Doxapram-d5 (Deuterated Internal Standard)
-
Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC Grade)
-
Formic Acid (FA) and Ammonium Hydroxide
-
Tert-butyl methyl ether (TBME)
-
Human Plasma (K2-EDTA)
-
All other chemicals were of analytical grade.
Instrumentation
An Acquity UPLC® I-class system coupled with a Xevo TQ-S tandem mass spectrometer (Waters) was used for analysis.[3]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Doxapram and Doxapram-d5 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Doxapram stock solution with 50:50 (v/v) methanol/water to create working solutions for calibration standards (CS). Prepare separate working solutions for low, medium, and high quality control (LQC, MQC, HQC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Doxapram-d5 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QCs: Spike 95 µL of blank human plasma with 5 µL of the appropriate Doxapram working solution to achieve the desired concentrations for the calibration curve and QC samples.
Plasma Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Doxapram-d5 IS working solution (100 ng/mL) and vortex for 10 seconds.
-
Add 50 µL of 0.1 M ammonium hydroxide to alkalinize the sample to approximately pH 9.0.
-
Add 1 mL of TBME, cap the tube, and vortex vigorously for 2 minutes.[3]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (TBME) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A / 5% B) and vortex.
-
Transfer the solution to an autosampler vial for analysis.
UPLC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection parameters are detailed in the tables below.
Table 1: Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | UPLC System | Waters Acquity UPLC I-Class | | Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[3] | | Column Temp. | 40°C[3] | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.5 mL/min[3] | | Injection Volume | 10 µL[3] | | Gradient Elution | Time (min) | %A | %B | | | 0.0 | 95 | 5 | | | 0.5 | 95 | 5 | | | 3.5 | 5 | 95 | | | 4.0 | 95 | 5 | | | 6.0 | 95 | 5 |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Capillary Voltage | 2.0 kV[3] |
| Source Temp. | 150°C[3] |
| Desolvation Temp. | 600°C[3] |
| Cone Gas Flow | 150 L/h (N₂)[3] |
| Desolvation Gas Flow | 1000 L/h (N₂)[3] |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Doxapram | 379.5 | 292.3 | 44 | 18 |
| Doxapram-d5 (IS) | 384.5 | 297.3 | 44 | 18 |
MRM transitions and voltages are based on published data and should be optimized for the specific instrument used.[3]
Method Validation
The method was validated according to FDA and EMA guidelines on bioanalytical method validation.[3] Key validation parameters are outlined below.
Caption: Key parameters for bioanalytical method validation.
Results
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.01 to 25 ng/mL in human plasma. The Lower Limit of Quantification (LLOQ) was established at 10 pg/mL.[3]
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Calibration Range | 0.01 - 25 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.01 ng/mL (10 pg/mL) |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using four QC levels (LLOQ, LQC, MQC, HQC). The results met the acceptance criteria of ≤15% for both precision (CV) and accuracy (bias), except for the LLOQ, where ≤20% is acceptable.
Table 5: Intra- and Inter-Day Precision and Accuracy | QC Level | Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | Accuracy (%Bias) | | LLOQ | 0.01 | 8.5 | -4.2 | 11.2 | -2.5 | | LQC | 0.03 | 6.1 | 5.7 | 7.9 | 6.1 | | MQC | 1.0 | 4.3 | 2.1 | 5.5 | 3.3 | | HQC | 20.0 | 3.8 | -1.5 | 4.9 | -0.8 |
Extraction Recovery and Matrix Effect
The liquid-liquid extraction procedure provided high and consistent recovery for both Doxapram and the deuterated internal standard. The matrix effect was found to be negligible, indicating minimal ion suppression or enhancement from the plasma matrix.
Table 6: Extraction Recovery and Matrix Effect | QC Level | Conc. (ng/mL) | Doxapram | Doxapram-d5 (IS) | | :--- | :--- | :--- | :--- | | | | Recovery (%) | Matrix Factor | Recovery (%) | Matrix Factor | | LQC | 0.03 | 91.5 | 1.03 | 93.2 | 1.01 | | HQC | 20.0 | 94.2 | 0.98 | 93.8 | 0.99 |
Doxapram Fragmentation
The chemical structures of Doxapram and its deuterated internal standard are shown below, along with the fragmentation pattern used for quantification in MRM mode. The primary fragmentation occurs at the bond connecting the morpholine ring to the rest of the molecule.
Caption: Fragmentation of Doxapram and Doxapram-d5 for MRM analysis.
Conclusion
This application note describes a sensitive, selective, and robust UPLC-MS/MS method for the quantification of Doxapram in human plasma. The method utilizes a deuterated internal standard and a simple liquid-liquid extraction protocol, achieving excellent performance characteristics that meet regulatory standards for bioanalytical method validation. With a lower limit of quantification of 10 pg/mL, this method is well-suited for pharmacokinetic and toxicokinetic studies requiring high sensitivity.
References
- 1. Doxapram: Package Insert / Prescribing Information [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Doxapram-d8 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to biotransformation. A compound's metabolic fate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. In vitro metabolic stability assays, commonly employing human liver microsomes (HLM), are a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Doxapram is a respiratory stimulant that undergoes metabolism in the liver, primarily through ring hydroxylation to its active metabolite, ketodoxapram.[1] This process is mediated by cytochrome P450 (CYP) enzymes. Understanding the rate and extent of this metabolism is crucial for predicting its in vivo clearance and potential clinical outcomes.
To ensure accurate quantification in such assays, especially when using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), a reliable internal standard is paramount. Doxapram-d8, a deuterated analog of Doxapram, serves as an ideal internal standard. Its nearly identical physicochemical properties to Doxapram ensure it behaves similarly during sample extraction and ionization, while its mass difference allows for clear differentiation by the mass spectrometer. This corrects for variability in sample processing and matrix effects, leading to more precise and accurate data.
These application notes provide a detailed, step-by-step guide for utilizing this compound in a metabolic stability assay with human liver microsomes.
Data Presentation
The primary goal of a metabolic stability assay is to determine the rate at which a compound is metabolized. This is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). The following table presents illustrative data for the metabolic stability of Doxapram in human liver microsomes.
| Time (minutes) | Doxapram Concentration (µM) | Percent Remaining (%) |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.61 | 61 |
| 30 | 0.37 | 37 |
| 60 | 0.14 | 14 |
Summary of Calculated Parameters:
| Parameter | Value | Unit |
| In vitro half-life (t½) | 25.9 | minutes |
| Intrinsic Clearance (CLint) | 26.7 | µL/min/mg protein |
Note: The data presented in this table is for illustrative purposes to demonstrate typical results from a metabolic stability assay and may not represent actual experimental values for Doxapram.
Experimental Protocols
This section provides a detailed methodology for conducting a metabolic stability assay of Doxapram using human liver microsomes and this compound as an internal standard.
Materials and Reagents
-
Doxapram
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid
-
96-well incubation plates
-
96-well collection plates
-
LC-MS/MS system
Experimental Workflow
Experimental workflow for the Doxapram metabolic stability assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Doxapram in a suitable solvent (e.g., Methanol or DMSO).
-
Prepare a 1 mM stock solution of this compound in the same solvent. Further dilute to a working concentration of 100 ng/mL in acetonitrile for the quenching solution.
-
Prepare 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
On a 96-well plate, add the required volume of 100 mM potassium phosphate buffer.
-
Add the appropriate amount of human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Add the Doxapram stock solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture. The 0-minute time point represents the initial concentration before metabolism begins.
-
-
Quenching and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well collection plate containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile fortified with this compound (100 ng/mL).
-
Once all time points are collected, seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous detection of Doxapram and this compound.
-
Example LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation of Doxapram from potential interfering peaks.
-
-
Example MS/MS Conditions (Positive Ion Mode):
-
Monitor the specific mass transitions for Doxapram and this compound.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Doxapram to this compound for each time point.
-
Determine the percentage of Doxapram remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining Doxapram against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
-
Doxapram Metabolic Pathway
The primary metabolic pathway of Doxapram involves the oxidation of the pyrrolidinone ring, a reaction catalyzed by cytochrome P450 enzymes in the liver, leading to the formation of ketodoxapram.
Metabolic conversion of Doxapram to Ketodoxapram.
Conclusion
This guide provides a comprehensive framework for conducting a robust and reliable in vitro metabolic stability assay for Doxapram using this compound as an internal standard. The use of a deuterated internal standard is crucial for achieving high-quality data in LC-MS/MS-based bioanalysis. The provided protocol can be adapted and optimized based on specific laboratory instrumentation and requirements. Accurate determination of Doxapram's metabolic stability is a key step in its preclinical development, aiding in the prediction of its in vivo pharmacokinetic properties and informing clinical trial design.
References
Application Note: Doxapram-d8 for Precise Quantification in Drug Metabolism Studies
Introduction
Doxapram is a central nervous system and respiratory stimulant used to address respiratory depression following anesthesia or in certain pulmonary diseases.[1] To understand its efficacy and safety, particularly in drug development and clinical settings, it is crucial to perform precise pharmacokinetic and metabolism studies. Doxapram is rapidly metabolized in the body, primarily through ring hydroxylation, to form ketodoxapram, which is also an active metabolite.[1][2] Therefore, quantitative bioanalysis must often measure both the parent drug and its key metabolite simultaneously.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[3] The accuracy of LC-MS/MS quantification relies heavily on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Doxapram-d8, is the preferred choice as it shares nearly identical physicochemical properties with the analyte (Doxapram).[4][5] This ensures it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, effectively compensating for variability during sample preparation and analysis.[4][6]
This document provides a detailed protocol for the simultaneous quantification of Doxapram and its active metabolite, ketodoxapram, in plasma using this compound as an internal standard.
Principle of Using this compound as an Internal Standard
In quantitative LC-MS/MS, a known amount of the internal standard is added to all samples, calibrators, and quality controls. The instrument measures the peak area response for both the analyte and the internal standard. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Using a SIL-IS like this compound provides the most accurate quantification because:
-
Similar Extraction Recovery: It behaves identically to Doxapram during sample preparation steps like protein precipitation or liquid-liquid extraction.
-
Correction for Matrix Effects: Biological samples (e.g., plasma) contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since this compound is chemically identical to Doxapram, it is affected by these matrix effects in the same way, allowing the ratio to remain constant and the quantification accurate.[7]
-
Compensation for Instrumental Variability: It accounts for minor fluctuations in injection volume or instrument sensitivity over the course of an analytical run.[8]
Visualized Workflows and Pathways
Caption: Rationale for using a stable isotope-labeled internal standard.
Caption: Metabolic pathway of Doxapram to its active metabolite.
Caption: General experimental workflow for plasma sample analysis.
Detailed Protocol: Quantification of Doxapram and Ketodoxapram in Plasma
This protocol outlines a method for the simultaneous determination of Doxapram and its active metabolite, ketodoxapram, in plasma samples using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Doxapram hydrochloride reference standard
-
Ketodoxapram reference standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Ammonium formate (reagent grade)
-
Control (blank) human plasma
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxapram, Ketodoxapram, and this compound by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Doxapram and Ketodoxapram stocks in 50:50 acetonitrile/water to create working solutions for calibration curve standards and quality controls (QCs).
-
Internal Standard Working Solution (e.g., 250 ng/mL): Dilute the this compound primary stock with acetonitrile to the desired final concentration. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the Internal Standard Working Solution (in acetonitrile) to each tube.[9]
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following tables summarize typical instrument parameters. These should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| HPLC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, <3 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B, wash, and re-equilibrate. Total run time ~6-8 minutes.[11] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Ion Mode[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Voltage | ~3500 V |
| Vaporizer Temp | ~350°C |
| Capillary Temp | ~320°C |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Doxapram | 379.5 | 292.3 | ~18 |
| This compound (IS) | 387.5 | 300.3 | ~18 |
| Ketodoxapram | 393.4 | 214.3 | ~23 |
Note: MRM transitions are based on published data for Doxapram, Ketodoxapram, and Doxapram-d5 and have been adjusted for this compound.[11] These values must be optimized empirically on the instrument in use.
Data Analysis and Method Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression.
-
Quantification: Determine the concentration of Doxapram and Ketodoxapram in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[11] Key validation parameters are summarized in the table below.
Table 4: Typical Method Validation Performance
| Parameter | Typical Acceptance Criteria | Example Performance Data |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 10 pg/mL - 2500 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | 10 - 20 ng/mL[3][12] |
| Intra- & Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | 85% - 115% |
| Intra- & Inter-day Precision | CV ≤15% (≤20% at LLOQ) | < 15%[12] |
| Matrix Effect | IS-normalized factor within acceptable limits | Consistent across different plasma lots |
| Recovery | Consistent and reproducible | > 80%[12] |
| Stability (Freeze-thaw, Autosampler) | Analyte concentration within ±15% of baseline | Stable for at least 3 freeze-thaw cycles and 48h in autosampler.[11] |
Performance data are examples derived from published literature and may vary.[3][11][12]
References
- 1. drugs.com [drugs.com]
- 2. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Doxapram-d8 Standard Solutions for Calibration Curves
Introduction
Doxapram is a respiratory stimulant used to treat respiratory depression. For quantitative analysis of doxapram in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard, such as Doxapram-d8, is crucial for accurate and precise results. This document provides a detailed protocol for the preparation of this compound standard solutions to generate calibration curves for use in bioanalytical method development and validation.
Materials and Reagents
Proper preparation of standard solutions is fundamental to the accuracy of any quantitative analytical method. The following table summarizes the necessary materials and reagents.
| Material/Reagent | Specification | Recommended Supplier |
| This compound | >98% purity | Commercially available |
| Methanol | HPLC or LC-MS grade | Commercially available |
| Volumetric flasks | Class A | Commercially available |
| Pipettes | Calibrated micropipettes | Commercially available |
| Analytical balance | Calibrated, readable to 0.01 mg | Commercially available |
Experimental Protocols
1. Preparation of this compound Stock Solution (1 mg/mL)
The stock solution is the primary source for all subsequent dilutions. Accurate preparation is critical.
| Step | Procedure |
| 1 | Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. |
| 2 | Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance. |
| 3 | Quantitatively transfer the weighed powder to a 1 mL Class A volumetric flask. |
| 4 | Add a small amount of HPLC-grade methanol to dissolve the powder. |
| 5 | Vortex the solution to ensure complete dissolution. |
| 6 | Bring the solution to the final volume of 1 mL with methanol. |
| 7 | Cap the flask and invert it several times to ensure homogeneity. |
| 8 | Transfer the stock solution to a labeled, amber glass vial for storage. |
| 9 | Store the stock solution at -20°C. |
2. Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution. These solutions are then used to spike into the matrix to create the calibration curve points.
| Working Standard ID | Initial Solution ID | Volume of Initial Solution (µL) | Final Volume (µL) | Final Concentration (ng/µL) |
| WS-1 | Stock Solution | 100 | 1000 | 100 |
| WS-2 | WS-1 | 100 | 1000 | 10 |
| WS-3 | WS-2 | 100 | 1000 | 1 |
| WS-4 | WS-3 | 100 | 1000 | 0.1 |
| WS-5 | WS-4 | 100 | 1000 | 0.01 |
3. Preparation of Calibration Curve Standards
The final calibration curve standards are prepared by spiking the appropriate working standard solution into a blank matrix (e.g., plasma, serum). The following table provides an example for a calibration curve ranging from 0.5 to 500 ng/mL.
| Calibration Standard ID | Blank Matrix Volume (µL) | Working Standard ID | Spiking Volume (µL) | Final Concentration (ng/mL) |
| CAL-1 | 995 | WS-5 | 5 | 0.5 |
| CAL-2 | 990 | WS-5 | 10 | 1.0 |
| CAL-3 | 995 | WS-4 | 5 | 5.0 |
| CAL-4 | 990 | WS-4 | 10 | 10.0 |
| CAL-5 | 995 | WS-3 | 5 | 50.0 |
| CAL-6 | 990 | WS-3 | 10 | 100.0 |
| CAL-7 | 995 | WS-2 | 5 | 500.0 |
| CAL-8 | 990 | WS-2 | 10 | 1000.0 |
Storage and Stability
-
Stock Solution: The this compound stock solution (1 mg/mL in methanol) should be stored at -20°C in a tightly sealed, amber glass vial to protect it from light. Under these conditions, the solution is expected to be stable for at least 6 months.
-
Working Solutions: Working standard solutions should also be stored at -20°C. It is recommended to prepare fresh working solutions from the stock solution every 1-2 weeks to ensure accuracy.
-
General Handling: Before use, allow all solutions to equilibrate to room temperature. Vortex the solutions gently before making any dilutions.
Workflow Diagram
The following diagram illustrates the overall workflow for the preparation of this compound calibration standards.
Caption: Workflow for this compound Standard Preparation.
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Doxapram-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign aimed at identifying novel modulators of respiratory drive, with a focus on utilizing Doxapram-d8 as a key analytical tool.
Introduction
Doxapram is a well-established central nervous system (CNS) and respiratory stimulant.[1][2] Its primary mechanism of action involves the stimulation of peripheral chemoreceptors, specifically the carotid and aortic bodies, and the central respiratory centers in the medulla oblongata.[1][3] This stimulation leads to an increased tidal volume and a slight increase in respiratory rate, making it clinically useful for treating respiratory depression.[4][5] At the molecular level, Doxapram is known to inhibit specific potassium channels, including TASK-1 (KCNK3) and TASK-3 (KCNK9), which are crucial for regulating neuronal excitability and chemosensation.[4][6][7]
The development of novel respiratory stimulants with improved efficacy and safety profiles is an ongoing area of research. High-throughput screening (HTS) offers a powerful platform for the rapid identification of new chemical entities that can modulate relevant biological targets.[8][9] In this context, this compound, a deuterated analog of Doxapram, serves as an essential internal standard for mass spectrometry-based assays, enabling accurate quantification of Doxapram and potential new chemical entities in complex biological matrices during hit validation and pharmacokinetic studies.
This application note outlines a hypothetical HTS campaign to identify novel inhibitors of TASK-1 potassium channels, a key target of Doxapram.
Signaling Pathway of Doxapram
Caption: Doxapram's inhibitory action on TASK-1 potassium channels.
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening campaign.
Experimental Protocols
Primary High-Throughput Screening Assay: Thallium Flux-Based Assay for TASK-1 Channel Inhibition
This primary assay is designed to identify inhibitors of the TASK-1 potassium channel in a high-throughput format. The assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through the TASK-1 channel using a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing human TASK-1 (hTASK-1)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
FluoZin-2 AM dye (or equivalent Tl+-sensitive dye)
-
Stimulus buffer: HBSS containing 5 mM Tl2SO4
-
Compound library plates (e.g., 384-well format)
-
Doxapram (positive control)
-
DMSO (negative control)
-
Automated liquid handling systems
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Seed HEK293-hTASK-1 cells into 384-well black, clear-bottom assay plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Wash the cells with assay buffer and then incubate with FluoZin-2 AM dye (2 µM) in assay buffer for 60 minutes at 37°C.
-
Compound Addition: After dye loading, wash the cells again with assay buffer. Add compounds from the library plates to the assay plates using an automated liquid handler to a final concentration of 10 µM. Also, add Doxapram (positive control, final concentration 10 µM) and DMSO (negative control) to respective wells. Incubate for 15 minutes at room temperature.
-
Signal Detection: Place the assay plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 490 nm, Emission: 520 nm).
-
Thallium Addition: Add stimulus buffer containing Tl2SO4 to all wells simultaneously using an automated liquid handler.
-
Data Acquisition: Immediately after Tl+ addition, measure the fluorescence intensity kinetically for 2-5 minutes. The rate of fluorescence increase corresponds to the rate of Tl+ influx through the TASK-1 channels.
Secondary Assay: Patch-Clamp Electrophysiology for Hit Validation
Hits identified from the primary screen are validated using the gold-standard patch-clamp electrophysiology to confirm their inhibitory effect on TASK-1 channels and determine their potency (IC50).
Materials:
-
HEK293-hTASK-1 cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, pH 7.3 with KOH
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH
-
Confirmed hit compounds and Doxapram
Protocol:
-
Cell Preparation: Plate HEK293-hTASK-1 cells on glass coverslips for electrophysiological recordings.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Current Measurement: Hold the cell at a membrane potential of -80 mV and apply a series of voltage steps to elicit TASK-1 currents.
-
Compound Application: Perfuse the external solution containing the hit compound at various concentrations over the cell. Record the corresponding changes in TASK-1 current amplitude.
-
Data Analysis: Measure the percentage of current inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Tertiary Assay: LC-MS/MS for Metabolic Stability Assessment
For promising lead compounds, their metabolic stability is assessed in vitro using liver microsomes. This compound is used as an internal standard for the accurate quantification of the parent compound over time.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound and this compound
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing HLM, phosphate buffer, and the test compound.
-
Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution containing a known concentration of this compound (internal standard).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Quantify the remaining parent compound at each time point by comparing its peak area to that of the this compound internal standard.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time to determine the in vitro half-life (t1/2).
Data Presentation
The following tables summarize hypothetical data from the HTS campaign.
Table 1: Primary HTS Results for a Subset of a Compound Library
| Compound ID | % Inhibition of Tl+ Flux (at 10 µM) | Hit Status |
| Cmpd-001 | 85.2 | Hit |
| Cmpd-002 | 12.5 | Inactive |
| Cmpd-003 | 5.8 | Inactive |
| Cmpd-004 | 92.1 | Hit |
| Doxapram | 95.5 | Positive Control |
| DMSO | 0.0 | Negative Control |
Table 2: Dose-Response Data for Confirmed Hits from Secondary Patch-Clamp Assays
| Compound ID | IC50 (µM) | Hill Slope |
| Cmpd-001 | 1.2 | 1.1 |
| Cmpd-004 | 0.8 | 0.9 |
| Doxapram | 2.5 | 1.0 |
Table 3: In Vitro Metabolic Stability of Lead Compounds
| Compound ID | In Vitro Half-Life (t1/2, min) in HLM | Intrinsic Clearance (µL/min/mg) |
| Cmpd-004 | 45 | 15.4 |
| Doxapram | 28 | 24.8 |
Conclusion
The described HTS campaign provides a robust framework for the identification and characterization of novel TASK-1 channel inhibitors as potential respiratory stimulants. The integration of a primary thallium flux assay, secondary electrophysiological validation, and tertiary metabolic stability assays utilizing this compound as an internal standard ensures a comprehensive evaluation of candidate compounds. This multi-step approach facilitates the progression of promising hits into lead optimization and further preclinical development.
References
- 1. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 2. Doxapram - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 9. creative-biostructure.com [creative-biostructure.com]
Application Note: High-Sensitivity LC-MS/MS Quantification of Doxapram and Doxapram-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Doxapram, a respiratory stimulant, and its deuterated internal standard, Doxapram-d8, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Doxapram concentrations.
Introduction
Doxapram is a central and peripheral nervous system stimulant that acts on chemoreceptors to increase respiratory drive. Accurate and reliable quantification of Doxapram in biological samples is essential for understanding its pharmacokinetics and pharmacodynamics. This protocol outlines the optimal mass spectrometry settings and a robust LC-MS/MS method for the simultaneous determination of Doxapram and its stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard is a well-established strategy to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
Doxapram hydrochloride
-
This compound
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, serum)
Sample Preparation
A protein precipitation method is a rapid and effective technique for extracting Doxapram from biological matrices.[1][2][3]
-
To 100 µL of the biological sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for the separation.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 5 µL
-
Gradient: A linear gradient can be optimized to ensure sufficient separation from matrix components and a stable baseline. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 95% B
-
3.5-4.5 min: Hold at 95% B
-
4.5-5.0 min: 95% to 5% B
-
5.0-6.0 min: Re-equilibrate at 5% B
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1][2][4] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Table 1: Optimized Mass Spectrometry Parameters [4]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 600 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Collision Energies
The following MRM transitions are recommended for the optimal detection of Doxapram and this compound. The transitions for this compound are extrapolated from data for Doxapram-d5, accounting for the mass difference.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Doxapram | 379.5 | 292.3 | 18 |
| This compound | 387.5 | 300.3 | 18 |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Doxapram) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Doxapram in the unknown samples is then determined from this calibration curve.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Doxapram.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Doxapram in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this protocol suitable for a wide range of research and clinical applications. The provided mass spectrometry settings and chromatographic conditions serve as a strong starting point for method development and validation in your laboratory.
References
- 1. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Doxapram and Its Metabolites Using a Validated LC-MS/MS Method with Doxapram-d8 as an Internal Standard
Introduction
Doxapram is a respiratory stimulant used to treat respiratory depression. Monitoring its therapeutic levels and understanding its metabolic fate is crucial for effective and safe clinical use. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Doxapram and its primary active metabolite, keto-doxapram, in biological matrices. The use of a stable isotope-labeled internal standard, Doxapram-d8, ensures high accuracy and precision.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to accurately measure Doxapram and its metabolites. After extraction from the biological matrix, the analytes are separated using reversed-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for Doxapram analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this LC-MS/MS method.
Table 1: Mass Spectrometry Parameters for Doxapram, Metabolites, and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Doxapram | 379.5 | 292.3 | 18 |
| Keto-doxapram | 393.4 | 214.4 | 23 |
| This compound (IS) | 387.5 | 300.3 | 18 |
Note: The mass transitions for Doxapram and keto-doxapram are based on published literature. The transitions for this compound are predicted based on an 8-deuterium substitution pattern and may require optimization.
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value |
| Retention Time - Doxapram | 1.61 min |
| Retention Time - Keto-doxapram | 2.18 min |
| Linearity Range | 10 pg/mL - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL (in plasma) |
| Inter- and Intra-day Precision | < 15% RSD |
| Accuracy | 85-115% |
Protocols
Sample Preparation Protocol (Protein Precipitation)
-
Sample Thawing: Thaw biological samples (plasma or serum) to room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Protocol
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[1]
-
Gradient Elution:
-
Start at 5% B.
-
Increase to 95% B over 2.5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and equilibrate for 1.5 minutes.
-
Mass Spectrometry Protocol
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific mass transitions are listed in Table 1.
Doxapram Metabolism Signaling Pathway
The primary metabolic pathway for Doxapram involves hydroxylation to form the active metabolite, keto-doxapram.[2][3]
Caption: Simplified metabolic pathway of Doxapram.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Doxapram and its active metabolite, keto-doxapram, in biological samples. The use of this compound as an internal standard ensures reliable and accurate results, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Doxapram-d8 for Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Doxapram-d8 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?
The optimal concentration of this compound should be determined empirically during method development. A general guideline is to use a concentration that provides a signal intensity similar to the analyte concentration at the midpoint of the calibration curve. This ensures a consistent and reliable analyte-to-IS peak area ratio across the entire concentration range. A common starting point is a concentration of 50-100 ng/mL in the final sample volume.
Q2: How can I be sure that the this compound I am using is suitable for my assay?
A suitable deuterated internal standard should be of high isotopic purity (ideally ≥98%) to minimize signal contribution to the unlabeled analyte. It is also crucial to ensure the deuteriums are on stable positions of the molecule to prevent back-exchange with protons from the solvent, which could compromise the accuracy of the results.[1]
Q3: Can this compound fully compensate for matrix effects?
While stable isotope-labeled internal standards like this compound are considered the gold standard for correcting matrix effects, they may not always provide complete compensation.[2] Differential matrix effects can occur due to slight differences in chromatographic retention times between the analyte and the deuterated internal standard, especially in regions of significant ion suppression or enhancement.[2][3] Therefore, a thorough evaluation of matrix effects during method validation is still essential.
Troubleshooting Guide
Issue 1: High variability in the this compound internal standard peak area across a sample batch.
-
Question: My this compound peak area is inconsistent across my analytical run. What could be the cause?
-
Answer: High variability in the internal standard response can be caused by several factors:
-
Inconsistent sample preparation: Ensure precise and consistent addition of the this compound working solution to all samples, including calibration standards and quality controls. Thorough vortexing after addition is critical.
-
Poor extraction recovery: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal, leading to variable recovery of the internal standard.
-
Matrix effects: Significant and variable ion suppression or enhancement in different samples can affect the this compound signal.
-
Instrument instability: Check for issues with the autosampler, pump, or mass spectrometer that could lead to inconsistent injection volumes or ionization efficiency.
-
Issue 2: Poor linearity of the calibration curve.
-
Question: My calibration curve for Doxapram is not linear, even with the use of this compound. How can I improve this?
-
Answer: Non-linearity can arise from several sources:
-
Suboptimal internal standard concentration: If the this compound concentration is too low or too high relative to the analyte concentrations, it may not effectively normalize the response across the entire calibration range. Experiment with different IS concentrations.
-
Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If this is the case, you may need to dilute your upper limit of quantification (ULOQ) samples or adjust detector settings.
-
Cross-talk: Ensure that the mass transition for Doxapram does not have any interference from the this compound, and vice-versa. This can be checked by injecting high concentrations of each compound separately and monitoring the other's mass transition.
-
Issue 3: Chromatographic peak for this compound is separate from the Doxapram peak.
-
Question: I am observing a slight separation between the chromatographic peaks of Doxapram and this compound. Is this a problem?
-
Answer: A slight chromatographic separation between an analyte and its deuterated internal standard can sometimes occur due to the "isotope effect," where the heavier deuterium atoms can slightly alter the molecule's interaction with the stationary phase.[3] While minor separation may be acceptable, significant separation can lead to differential matrix effects, where one compound elutes in a region of higher or lower ion suppression than the other, compromising the accuracy of quantification. If significant separation is observed, consider optimizing the chromatographic method (e.g., gradient, column chemistry) to achieve better co-elution.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Prepare Doxapram working standards: Prepare a series of Doxapram working solutions in the appropriate solvent to create a calibration curve covering the expected concentration range in your samples (e.g., 1-1000 ng/mL).
-
Prepare this compound working solutions: Prepare three different concentrations of this compound working solutions (e.g., 25 ng/mL, 50 ng/mL, and 100 ng/mL).
-
Spike blank matrix: Aliquot your blank biological matrix (e.g., plasma, urine) into three sets of tubes. Spike each set with the calibration standards.
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Add internal standard: To the first set of spiked samples, add a fixed volume of the 25 ng/mL this compound solution. Repeat for the other two sets with the 50 ng/mL and 100 ng/mL this compound solutions, respectively.
-
Sample preparation: Perform your chosen sample preparation method (e.g., protein precipitation with acetonitrile).
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LC-MS/MS analysis: Analyze all samples using your developed LC-MS/MS method.
-
Data evaluation: Construct calibration curves for each this compound concentration. Evaluate the linearity (r²) and the response factor (analyte peak area / IS peak area) across the concentration range. The optimal this compound concentration will be the one that provides the best linearity and the most consistent response factor.
Protocol 2: Evaluation of Matrix Effects
-
Prepare three sets of samples:
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Set A (Neat solution): Prepare Doxapram standards at low and high concentrations in the final mobile phase composition.
-
Set B (Post-extraction spike): Extract blank biological matrix. Spike the extracted matrix with Doxapram at the same low and high concentrations as Set A.
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Set C (Pre-extraction spike): Spike the blank biological matrix with Doxapram at the same low and high concentrations as Set A before extraction.
-
-
Add internal standard: Add the optimized concentration of this compound to all samples in Set B and Set C.
-
LC-MS/MS analysis: Analyze all three sets of samples.
-
Calculate matrix effect and recovery:
-
Matrix Effect (%) = (Peak area of Set B / Peak area of Set A) * 100
-
Recovery (%) = (Peak area of Set C / Peak area of Set B) * 100
-
The matrix effect should ideally be between 85% and 115%. Significant ion suppression (<85%) or enhancement (>115%) indicates a strong matrix effect that needs to be addressed through further optimization of sample preparation or chromatography.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Doxapram Analysis
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Doxapram Transition | m/z 379.2 -> 292.2 |
| This compound Transition | m/z 387.2 -> 300.2 |
| Collision Energy | Optimized for each transition |
Visualizations
Caption: Experimental workflow for bioanalytical quantification of Doxapram using this compound.
Caption: Simplified signaling pathway of Doxapram's action as a respiratory stimulant.[4][5][6]
References
Overcoming ion suppression in ESI-MS for Doxapram quantification
Welcome to the technical support center for the quantification of Doxapram using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate and reliable results.
Troubleshooting Guide: Overcoming Ion Suppression
Ion suppression is a common phenomenon in ESI-MS that can significantly impact the accuracy and sensitivity of Doxapram quantification. This guide provides a systematic approach to identify and mitigate ion suppression in your experiments.
Is your Doxapram signal lower than expected or highly variable?
If you are experiencing a weak or inconsistent signal for Doxapram, it is crucial to determine if ion suppression is the underlying cause. The following flowchart outlines a step-by-step process for troubleshooting ion suppression.
Figure 1: A troubleshooting workflow for identifying and mitigating ion suppression in Doxapram ESI-MS analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding ion suppression in the context of Doxapram quantification.
Q1: What is ion suppression in ESI-MS and why is it a concern for Doxapram analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of the target analyte, in this case, Doxapram, in the ESI source.[1] This interference leads to a decreased signal intensity, which can result in poor sensitivity, accuracy, and reproducibility of the analytical method.[2][3] For therapeutic drug monitoring and pharmacokinetic studies of Doxapram, accurate quantification is critical, and ion suppression can lead to underestimation of its concentration.[4]
Q2: What are the common causes of ion suppression in Doxapram ESI-MS analysis?
A2: Several factors can contribute to ion suppression in the analysis of Doxapram from biological matrices. These can be broadly categorized as matrix-related, chromatographic, and ESI source-related. The following diagram illustrates the interplay of these factors.
Figure 2: Factors contributing to ion suppression in the ESI-MS analysis of Doxapram.
Q3: How can I modify my sample preparation method to reduce ion suppression for Doxapram?
A3: The choice of sample preparation technique is critical in minimizing matrix effects.[5] While protein precipitation is a simple and fast method, it is often less effective at removing phospholipids, which are major contributors to ion suppression.[6] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective in producing cleaner extracts.[5]
For Doxapram analysis, both protein precipitation and LLE have been successfully used. The selection of the method may depend on the required sensitivity and the complexity of the matrix.
Table 1: Comparison of Sample Preparation Methods for Doxapram Quantification
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) |
| Principle | Proteins are precipitated from the biological matrix using an organic solvent or acid. | Doxapram is partitioned between an aqueous sample and an immiscible organic solvent. |
| Common Reagents | Acetonitrile, Methanol, Trichloroacetic Acid[7] | tert-Butyl methyl ether (TBME)[8] |
| Pros | Simple, fast, and inexpensive. | Provides cleaner extracts, effectively removes phospholipids and salts.[5] |
| Cons | May not effectively remove all matrix components, leading to higher ion suppression.[6] | More time-consuming and requires solvent optimization. |
| Reported Use for Doxapram | Yes[4][7] | Yes[8] |
Q4: What are the recommended chromatographic conditions to minimize ion suppression when analyzing Doxapram?
A4: Optimizing chromatographic conditions is a key strategy to separate Doxapram from co-eluting matrix components that cause ion suppression.[2] The goal is to shift the retention time of Doxapram to a region of the chromatogram with minimal matrix interference.[9]
Table 2: Recommended Liquid Chromatography Parameters for Doxapram Analysis
| Parameter | Method 1[7] | Method 2[8] |
| LC Column | Zorbax SB-C18 (2.1mm × 50mm, 3.5µm) | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Gradient elution | Gradient elution |
| Flow Rate | Not specified | 0.4 mL/min |
| Column Temperature | Not specified | 40 °C |
Q5: How does using an internal standard help in overcoming ion suppression for Doxapram quantification?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[10] A stable isotope-labeled (SIL) internal standard, such as Doxapram-d5, is the gold standard as it co-elutes with Doxapram and experiences the same degree of ion suppression.[8] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[2] Propranolol has also been used as a structural analog internal standard for Doxapram analysis.[4]
Q6: Are there any specific ESI-MS parameters that can be optimized to reduce ion suppression for Doxapram?
A6: While sample preparation and chromatography are the primary means to combat ion suppression, optimizing ESI-MS source parameters can also have an impact. Parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature can be adjusted to improve the ionization efficiency of Doxapram and minimize the influence of matrix components. It is recommended to perform source optimization by infusing a standard solution of Doxapram and adjusting the parameters to obtain the maximum signal intensity.
Experimental Protocols
The following are examples of experimental protocols that have been used for the quantification of Doxapram in biological matrices.
Protocol 1: Protein Precipitation Method [7]
-
Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard (urapidil hydrochloride).
-
Add 200 µL of 10% trichloroacetic acid in methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: Zorbax SB-C18 (2.1mm × 50mm, 3.5µm)
-
Mobile Phase: Acetonitrile and water with gradient elution.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
Doxapram: m/z 378.9 → 291.8
-
Urapidil (IS): m/z 387.9 → 204.6
-
-
Protocol 2: Liquid-Liquid Extraction Method [8]
-
Sample Preparation:
-
To 50 µL of plasma or brain homogenate supernatant, add the internal standard solution (Doxapram-d5 and 2-ketodoxapram-d5).
-
Add 500 µL of 1 M borate buffer (pH 9).
-
Add 2 mL of tert-butyl methyl ether (TBME).
-
Vortex for 10 minutes.
-
Centrifuge at 4,000 g for 10 minutes.
-
Freeze the aqueous layer at -80 °C.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
LC Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) with a gradient elution.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
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Doxapram: m/z 379.5 → 292.3
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Doxapram-d5 (IS): m/z 384.5 → 297.3
-
-
Quantitative Data Summary
The following table summarizes the performance characteristics of published methods for Doxapram quantification, which can help in selecting an appropriate method for your application.
Table 3: Performance Characteristics of Doxapram Quantification Methods
| Parameter | Method by Suzuki et al. (2017)[4] | Method by Zhang et al. (2011)[7] | Method by Keßler et al. (2022)[8] |
| Matrix | Human Serum | Rabbit Plasma | Porcine Plasma and Brain Tissue |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
| Internal Standard | Propranolol | Urapidil | Doxapram-d5 |
| Linearity Range | 20 - 5000 ng/mL | 2 - 1000 ng/mL | 10 - 10000 pg/mL (plasma, low) 1 - 2500 ng/mL (plasma, high) |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 2 ng/mL | 10 pg/mL (plasma) 1 pg/sample (brain tissue) |
| Mean Recovery | Not Reported | 83.7 - 91.5% | Not Reported |
| Intra-day Precision (RSD) | Not Reported | < 9% | ≤ 8.7% (plasma) ≤ 12.3% (brain) |
| Inter-day Precision (RSD) | Not Reported | < 9% | ≤ 8.1% (plasma) ≤ 10.9% (brain) |
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. longdom.org [longdom.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Home - Cerilliant [cerilliant.com]
Refinement of extraction procedures for Doxapram from tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of Doxapram extraction procedures from various tissue samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Doxapram from tissue samples?
A1: The most prevalent methods for extracting Doxapram from tissue samples are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Protein precipitation is also a common initial step to remove high-abundance proteins before further purification. The choice of method often depends on the tissue type, the desired level of cleanliness of the extract, and the analytical technique to be used for quantification (e.g., LC-MS/MS).
Q2: What are the key challenges associated with Doxapram extraction from tissues?
A2: Researchers may encounter several challenges, including:
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Low Recovery: Doxapram may be lost during various steps of the extraction process.
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Matrix Effects: Co-extracted endogenous substances from the tissue can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[1][2][3]
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Analyte Stability: Doxapram may degrade during sample homogenization, extraction, or storage. Doxapram hydrochloride is stable at a pH of 2.5 to 6.5 for 24 hours, but a 10-15% loss can occur in about 6 hours at a pH of 7.5 and above.[4]
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High Protein Binding: Doxapram is highly protein-bound (around 95.5%), which can affect its extraction efficiency.[5]
Q3: What are the recommended storage conditions for tissue samples and extracts containing Doxapram?
A3: To ensure the stability of Doxapram, it is recommended to store tissue samples at -80°C immediately after collection.[5] Extracted samples should also be stored at low temperatures, and stability should be tested under the specific storage conditions of your laboratory.[5] For Doxapram hydrochloride solutions, storage at controlled room temperature is recommended for intact vials.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of Doxapram from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient tissue homogenization. | Ensure complete homogenization of the tissue to release the analyte. Consider using mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) for tough tissues. |
| Incomplete protein precipitation. | Optimize the type and volume of the precipitating solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation time and speed. | |
| Suboptimal pH for extraction. | Doxapram is a weakly basic drug. Adjusting the pH of the sample to a slightly alkaline condition (e.g., pH 9.0) can improve the extraction efficiency of the free base into an organic solvent during LLE.[5] | |
| Inappropriate LLE solvent. | Use a water-immiscible organic solvent that has a high affinity for Doxapram. Tert-butyl methyl ether (TBME) has been used successfully.[5] | |
| Inefficient elution from SPE cartridge. | Ensure the elution solvent is strong enough to disrupt the interaction between Doxapram and the SPE sorbent. You may need to test different solvents or solvent mixtures. | |
| High Matrix Effects (Ion Suppression/Enhancement in MS) | Co-elution of endogenous matrix components (e.g., phospholipids). | Chromatographic Separation: Optimize the HPLC/UPLC gradient to separate Doxapram from interfering compounds.[1] |
| Sample Cleanup: Incorporate a more rigorous sample cleanup method. SPE can be more effective than LLE or protein precipitation at removing matrix components.[6] | ||
| Extraction Method: Switch to a different extraction technique. For example, if you are using LLE, try SPE with a suitable sorbent. | ||
| Dilution: Dilute the final extract to reduce the concentration of interfering components, if sensitivity allows. | ||
| Poor Reproducibility | Inconsistent sample processing. | Standardize all steps of the protocol, including homogenization time, solvent volumes, incubation times, and centrifugation parameters. |
| Variability in tissue samples. | If possible, use tissue from the same location within the organ and from animals of the same age and sex to minimize biological variability. | |
| Incomplete drying of the extract. | Ensure the organic extract is completely evaporated before reconstitution to avoid variability in the final concentration. | |
| Analyte Degradation | pH instability. | Maintain the pH of the sample and solutions within the stable range for Doxapram (pH 2.5-6.5).[4] Avoid strongly alkaline conditions for extended periods. |
| Enzymatic degradation in tissue homogenate. | Keep samples on ice throughout the homogenization and extraction process to minimize enzymatic activity. | |
| Temperature instability. | Avoid prolonged exposure of samples to high temperatures. Store samples and extracts at appropriate low temperatures. |
Quantitative Data Summary
The following tables summarize key quantitative data for Doxapram extraction and analysis from the literature.
Table 1: Doxapram Extraction and Analytical Parameters in Porcine Brain Tissue
| Parameter | Value | Reference |
| Extraction Method | Liquid-Liquid Extraction (LLE) | [5] |
| LLE Solvent | Tert-butyl methyl ether (TBME) | [5] |
| Sample pH for LLE | 9.0 | [5] |
| Analytical Method | UPLC-MS/MS | [5] |
| Lower Limit of Quantification (LLOQ) | 1 pg/sample | [5] |
| Recovery | Not explicitly quantified as a percentage, but the method was validated according to FDA and EMA guidelines. | [5] |
Table 2: General Physicochemical Properties of Doxapram
| Property | Value | Reference |
| Protein Binding | 95.5 ± 0.9% | [5] |
| pH Stability (Doxapram HCl) | Stable for 24h at pH 2.5-6.5 | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Doxapram from Porcine Brain Tissue
This protocol is adapted from Kraft et al. (2022).[5]
1. Sample Preparation: a. Weigh the frozen brain tissue sample. b. Homogenize the tissue in an appropriate buffer.
2. Liquid-Liquid Extraction: a. To the tissue homogenate, add an internal standard (e.g., Doxapram-d5). b. Adjust the pH of the sample to 9.0 using a suitable buffer or base. c. Add 3 volumes of tert-butyl methyl ether (TBME). d. Vortex vigorously for 2 minutes. e. Centrifuge at 4000 x g for 10 minutes to separate the phases. f. Transfer the upper organic layer (TBME) to a clean tube.
3. Evaporation and Reconstitution: a. Evaporate the TBME extract to dryness under a stream of nitrogen at 40°C. b. Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
4. Analysis: a. Analyze the reconstituted sample using a validated UPLC-MS/MS method.
Visualizations
Experimental Workflow for Doxapram Extraction from Tissue
Caption: General workflow for Doxapram extraction from tissue samples.
Troubleshooting Logic for Low Doxapram Recovery
Caption: A decision tree for troubleshooting low Doxapram recovery.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic exchange or interference with Doxapram-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Doxapram-d8 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Doxapram, a respiratory stimulant. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The eight deuterium atoms increase its mass by eight atomic mass units compared to Doxapram. This mass difference allows the mass spectrometer to distinguish between the analyte (Doxapram) and the internal standard (this compound), even if they co-elute chromatographically. As a stable isotope-labeled internal standard, this compound is considered the gold standard because it has nearly identical chemical and physical properties to Doxapram, ensuring similar behavior during sample preparation, chromatography, and ionization. This helps to accurately correct for variations in the analytical process, leading to more precise and accurate quantification of Doxapram.
Q2: Is isotopic exchange a concern with this compound?
Isotopic exchange, the replacement of a deuterium atom on the internal standard with a hydrogen atom from the surrounding environment (e.g., solvent), can be a concern with deuterated standards. The likelihood of this exchange depends on the position of the deuterium atoms on the molecule. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or to carbons adjacent to carbonyl groups are more susceptible to exchange, especially under acidic or basic conditions.
While the exact deuteration pattern of commercially available this compound may vary, it is typically synthesized to place the deuterium labels on stable positions, such as the aromatic rings. If you are experiencing issues that might be related to isotopic exchange, it is crucial to review the Certificate of Analysis for your this compound standard to understand the deuteration positions.
Q3: What are the potential sources of interference when using this compound?
Several sources of interference can occur in LC-MS/MS analysis using this compound:
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Isotopic Contribution from Doxapram: Naturally occurring heavy isotopes (primarily ¹³C) in Doxapram can contribute to the signal at the mass-to-charge ratio (m/z) of this compound, especially at high concentrations of Doxapram.
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Metabolites of Doxapram: Metabolites of Doxapram could potentially have masses that interfere with the detection of this compound.
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Co-eluting Matrix Components: Components from the biological matrix (e.g., plasma, urine) can co-elute with Doxapram and this compound and cause ion suppression or enhancement, affecting the accuracy of quantification.
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Contamination: Contamination from the sample collection tubes, solvents, or the LC-MS system itself can introduce interfering peaks.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard (this compound) Response
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Sample Preparation Variability | - Ensure consistent and accurate pipetting of the this compound internal standard solution into all samples and standards.- Verify the concentration and stability of the this compound stock and working solutions. |
| Matrix Effects | - Evaluate matrix effects by comparing the this compound response in neat solution versus in extracted blank matrix.- Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix components.- Adjust chromatographic conditions to separate this compound from co-eluting matrix interferences. |
| LC-MS System Instability | - Check for leaks in the LC system.- Ensure the autosampler is functioning correctly and injecting consistent volumes.- Clean the mass spectrometer's ion source. |
| Degradation of this compound | - Investigate the stability of this compound in the sample matrix and under the storage and analytical conditions. Avoid prolonged exposure to harsh pH or high temperatures. |
Issue 2: Suspected Isotopic Back-Exchange
Symptoms:
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A decrease in the this compound signal and a corresponding increase in the Doxapram signal over time.
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Poor reproducibility of the analyte-to-internal standard area ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected isotopic back-exchange of this compound.
Issue 3: Interference in the this compound Mass Channel
Symptoms:
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A significant peak is observed in the this compound mass channel in blank matrix samples.
-
The peak for this compound is distorted or shows shouldering.
Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Analyte Isotope Contribution | - Analyze a high concentration standard of Doxapram without the internal standard to assess the contribution of its naturally occurring isotopes to the this compound mass channel.- If significant, consider using a higher mass-labeled internal standard (if available) or adjust the calibration model to account for this contribution. |
| Metabolite Interference | - Review the literature for known metabolites of Doxapram and their mass spectra.- Adjust the chromatography to separate the interfering metabolite from this compound. |
| Matrix Interference | - Analyze multiple sources of blank matrix to determine if the interference is widespread.- Improve the selectivity of the sample preparation method.- Optimize the chromatographic separation to resolve the interference from this compound. |
| System Contamination | - Inject a solvent blank to check for system contamination.- If contamination is present, flush the LC system and clean the mass spectrometer source. |
Experimental Protocols
Protocol 1: Sample Preparation for Doxapram Analysis in Human Plasma
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Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay sensitivity).
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Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
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Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
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Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Doxapram Quantification
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate Doxapram from matrix components (e.g., 5% B to 95% B over 5 minutes).
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Positive electrospray ionization (ESI+).
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Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxapram | 379.2 | 105.1 |
| This compound | 387.2 | 105.1 |
Note: The specific product ion may vary depending on the instrument and optimization.
Visualizations
Caption: A typical experimental workflow for the quantification of Doxapram using this compound.
Caption: Logical relationship of Doxapram and this compound in an LC-MS/MS analysis.
Technical Support Center: Method Refinement for Enhancing the Sensitivity of Doxapram Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the sensitive detection of Doxapram.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for Doxapram detection in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of Doxapram and its metabolites in biological fluids due to its high sensitivity, selectivity, and specificity.[1][2][3][4]
Q2: What are the typical lower limits of quantification (LLOQ) for Doxapram using LC-MS/MS?
A2: Modern LC-MS/MS methods can achieve LLOQs for Doxapram in the low ng/mL to even pg/mL range. For instance, a validated method for human serum reported a linear range of 20 to 5000 ng/mL, while a study in porcine plasma achieved an LLOQ of 10 pg/mL.[1][3]
Q3: What are the critical parameters to validate for a Doxapram analytical method?
A3: According to regulatory guidelines, the essential validation parameters include selectivity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]
Q4: How can matrix effects impact the accuracy of Doxapram quantification by LC-MS/MS?
A4: Matrix effects, caused by co-eluting endogenous components from the sample matrix, can lead to ion suppression or enhancement, which can significantly affect the accuracy and precision of the results.[1][6] It is crucial to evaluate and minimize matrix effects during method development.
Q5: Are there alternative methods to LC-MS/MS for Doxapram detection?
A5: Yes, other methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and electrochemical methods. However, these may have different sensitivity and selectivity profiles compared to LC-MS/MS.
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity/Sensitivity | 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal MS/MS transition. 4. Poor sample recovery during extraction. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Consider using a different ionization technique like APCI. 2. Improve sample cleanup using techniques like solid-phase extraction (SPE) instead of simple protein precipitation. Dilute the sample if possible. 3. Re-optimize the precursor and product ion selection and collision energy. 4. Evaluate and optimize the sample extraction procedure. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than the mobile phase. 4. Column overload. | 1. Flush the column or replace it with a new one. 2. Adjust the mobile phase pH to ensure Doxapram is in a single ionic state. 3. Reconstitute the sample in a solvent similar in strength to the initial mobile phase. 4. Reduce the injection volume or sample concentration. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. 3. Electronic noise. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance sample preparation to remove more interfering substances. 3. Check for proper grounding and electrical connections of the MS instrument. |
| Inconsistent Retention Times | 1. Air bubbles in the pump. 2. Leak in the LC system. 3. Inconsistent mobile phase composition. 4. Column temperature fluctuations. | 1. Degas the mobile phase and prime the pumps. 2. Check all fittings and connections for leaks. 3. Ensure accurate mobile phase preparation and mixing. 4. Use a column oven to maintain a stable temperature. |
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | 1. Low column efficiency. 2. Extra-column volume. 3. Sample overload. | 1. Use a column with a smaller particle size or a longer column. 2. Minimize the length and diameter of tubing between the injector, column, and detector. 3. Decrease the injection volume or the concentration of the sample. |
| Split Peaks | 1. Clogged frit or partially blocked column inlet. 2. Sample solvent incompatible with the mobile phase. 3. Column void. | 1. Reverse-flush the column or replace the inlet frit. 2. Ensure the sample is dissolved in a solvent similar to the mobile phase. 3. Replace the column. |
| Baseline Drift | 1. Column temperature changes. 2. Mobile phase gradient not equilibrated. 3. Contaminated detector cell. | 1. Use a column oven. 2. Ensure the column is fully equilibrated before each injection. 3. Flush the detector cell with a suitable solvent. |
Quantitative Data Summary
Table 1: Performance of a Validated LC-MS/MS Method for Doxapram in Human Serum [4]
| Parameter | Result |
| Linearity Range | 20 - 5000 ng/mL |
| LLOQ | 20 ng/mL |
| Intra-day Precision (%RSD) | ≤ 5.5% |
| Inter-day Precision (%RSD) | ≤ 6.9% |
| Intra-day Accuracy (%) | 96.7 - 104.5% |
| Inter-day Accuracy (%) | 98.8 - 101.8% |
| Recovery | > 85% |
Table 2: Performance of a UPLC-MS/MS Method for Doxapram in Porcine Plasma [3]
| Parameter | Result |
| Linearity Range | 10 pg/mL - 10000 pg/mL (low range) 1 ng/mL - 2500 ng/mL (high range) |
| LLOQ | 10 pg/mL |
| Intra-run Precision (%RSD) | ≤ 10.3% |
| Inter-run Precision (%RSD) | ≤ 10.9% |
| Intra-run Accuracy (%) | 98.0 - 105.0% |
| Inter-run Accuracy (%) | 99.3 - 103.0% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Doxapram in Human Serum
This protocol is based on the method described by Suzuki et al. (2017).[4]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human serum in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., Propranolol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Doxapram: m/z 379.2 → 100.1
-
Keto-doxapram: m/z 393.2 → 100.1
-
Propranolol (IS): m/z 260.2 → 116.1
-
Detailed Methodology for Solid-Phase Extraction (SPE) for Enhanced Sensitivity
1. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
2. Sample Loading:
-
Dilute 100 µL of plasma with 900 µL of 4% phosphoric acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
3. Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
4. Elution:
-
Elute Doxapram with 1 mL of 5% ammonium hydroxide in methanol.
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for Doxapram analysis by LC-MS/MS.
Caption: A logical workflow for troubleshooting common issues in Doxapram detection.
Caption: Workflow for Solid-Phase Extraction (SPE) of Doxapram.
References
- 1. Simultaneous determination of psychotropic drugs in human urine by capillary electrophoresis with electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Automated Sample Preparation with Doxapram-d8
Welcome to the technical support center for automated sample preparation of Doxapram-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the automated sample preparation of this compound.
Issue 1: Inconsistent or Low Recovery of this compound
You observe variable or lower-than-expected concentrations of this compound in your final samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Improper pH During Extraction | Doxapram is unstable in alkaline solutions.[1] Ensure all solutions used during the extraction process are not alkaline. The pH of Doxapram hydrochloride solutions should be maintained between 3.5 and 5.0.[1] | Verify the pH of all reagents. Prepare fresh, pH-adjusted solutions if necessary. Consider using a buffer system to maintain a stable pH.[2][3] |
| Suboptimal Solid Phase Extraction (SPE) Parameters | The efficiency of SPE is dependent on several factors, including sorbent mass, sample flow rate, and the composition of wash and elution solvents.[4][5] | Optimize SPE parameters by testing different sorbent masses, adjusting flow rates, and screening various wash and elution solvents to ensure efficient capture and release of this compound.[4][5] |
| Analyte Breakthrough During Sample Loading | The sample loading flow rate may be too high, or the sorbent mass may be insufficient, leading to the loss of this compound. | Decrease the sample loading flow rate. Consider increasing the sorbent mass in your SPE cartridges. |
| Incomplete Elution | The elution solvent may not be strong enough to completely recover this compound from the SPE sorbent. | Test different elution solvents with varying compositions and strengths. Ensure the elution volume is sufficient to completely wet the sorbent bed. |
| Adsorption to Labware | Polar compounds can adsorb to the surface of certain plastics and glassware, leading to sample loss. | Use low-adsorption labware (e.g., polypropylene or silanized glass). Rinse pipette tips and collection tubes with the elution solvent to recover any adsorbed analyte. |
Issue 2: Poor Reproducibility and High Variability in Results
You are experiencing significant differences in this compound concentrations across replicate samples or between batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Automated Liquid Handler Inaccuracy | Inconsistent dispensing of the this compound internal standard solution can lead to high variability. This can be caused by incorrect liquid class settings, especially for viscous solutions.[6] | Calibrate the automated liquid handler regularly.[7] Optimize the liquid class for the this compound solution, adjusting aspiration/dispense speeds and delays.[6] |
| Inconsistent Sample Processing | Variations in incubation times, mixing speeds, or temperature during automated steps can affect extraction efficiency. | Review and standardize all automated method parameters. Ensure consistent timing for all sample manipulation steps. |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression or enhancement. | Evaluate matrix effects by comparing the response of this compound in the presence and absence of the matrix. If significant matrix effects are observed, improve the sample cleanup procedure or modify the chromatographic method to separate the interfering components. |
| Internal Standard Instability | This compound may degrade if stored improperly or exposed to incompatible conditions. | Store this compound stock and working solutions under recommended conditions (e.g., protected from light, at the appropriate temperature).[8] Prepare fresh working solutions regularly. |
Issue 3: Automated System Errors During Sample Preparation
The automated liquid handler or SPE system halts with an error message.
Possible Causes and Solutions:
| Error Message/Symptom | Possible Cause | Troubleshooting Steps |
| "Liquid Level Detection Error" or Inaccurate Aspiration/Dispense | The viscosity of the this compound solution may differ from the default liquid class settings, leading to incorrect liquid level sensing.[6] | Adjust the liquid class parameters, including viscosity settings, aspiration and dispense speeds, and delays, to match the properties of the this compound solution.[6] |
| "Clogged Tips" or "Blocked Flow" during SPE | Particulates in the sample or precipitation of this compound can clog pipette tips or the SPE cartridge frit. Doxapram is sparingly soluble in water and insoluble in ether.[9] | Centrifuge or filter samples prior to placing them on the automated system. Ensure that the solvents used are compatible and that the this compound remains in solution throughout the process. |
| Robotic Arm Collision or Misalignment | Incorrect labware definitions or placement on the deck can cause the robotic arm to collide with plates or tips to miss the wells.[7] | Verify that the correct labware definitions are being used in the software and that all plates and tip boxes are properly seated on the instrument deck.[7] |
| "Low Pressure" or "High Pressure" Alarms during SPE | A blockage in the system or an improperly sealed cartridge can lead to pressure fluctuations. | Check for clogs in the tubing and frits. Ensure that the SPE cartridges are correctly seated and sealed in the manifold. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock and working solutions?
A1: this compound solutions should be stored at controlled room temperature or as recommended by the manufacturer, protected from light. Long-term storage in solution is not recommended; it is best to prepare fresh working solutions.[8][10]
Q2: What solvents are suitable for dissolving this compound?
A2: Doxapram hydrochloride is soluble in water, sparingly soluble in alcohol, and practically insoluble in ether.[9] It is also slightly soluble in DMSO and Methanol.[11] For creating stock solutions, DMSO or methanol are commonly used. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
Q3: How does pH affect the stability and extraction of this compound?
A3: Doxapram is a tertiary amine and its charge state is pH-dependent. At acidic pH (3.5-5.0), it is stable and exists in its protonated, more water-soluble form.[1] In alkaline conditions (pH > 7.5), it can become unstable and deprotonated, making it more amenable to extraction into organic solvents but also more prone to degradation.[1][2][3] Careful pH control is crucial for consistent extraction.
Q4: What are the key parameters to consider when developing an automated SPE method for this compound?
A4: The key parameters for SPE method development include selecting the appropriate sorbent chemistry (e.g., mixed-mode cation exchange for a basic compound like Doxapram), optimizing the pH of the sample and wash solutions, selecting a wash solvent that removes interferences without eluting the analyte, and choosing an elution solvent that ensures complete recovery.[4][5]
Q5: How can I minimize the adsorption of this compound to labware?
A5: To minimize adsorption, use low-binding polypropylene or silanized glass vials and pipette tips. Pre-rinsing pipette tips with the sample or standard solution can also help. When transferring the final extract, ensure that all surfaces that came into contact with the sample are rinsed with the transfer solvent.
Experimental Protocols
Protocol 1: Automated Solid Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific automated platform and experimental needs.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix for 10 seconds.
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Automated SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM hydrochloric acid.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of 1 mL/min.
-
Washing:
-
Wash 1: 1 mL of 100 mM hydrochloric acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a collection plate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPE Method Development | Thermo Fisher Scientific - SK [thermofisher.com]
- 6. tecan.com [tecan.com]
- 7. theautomatedlab.com [theautomatedlab.com]
- 8. Doxapram | Dopram | Respiratory Stimulant | TargetMol [targetmol.com]
- 9. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Doxapram (hydrochloride hydrate) | CAS 7081-53-0 | Cayman Chemical | Biomol.com [biomol.com]
Challenges in the synthesis and purification of high-purity Doxapram-d8
Welcome to the technical support center for the synthesis and purification of high-purity Doxapram-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of working with this deuterated analogue.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Deuterium Incorporation | - Inefficient deuterating agent.- Suboptimal reaction conditions (temperature, time, pressure).- Isotopic scrambling or back-exchange. | - Use a more reactive deuterated source (e.g., deuterated borohydrides, deuterated gases with a suitable catalyst).- Optimize reaction parameters. A designed experiment (DoE) approach may be beneficial.- Use aprotic solvents and thoroughly dry all reagents and glassware to minimize H/D exchange. |
| Incomplete Reaction | - Insufficient stoichiometry of reagents.- Poor solubility of starting materials.- Catalyst deactivation. | - Increase the molar excess of the deuterating agent.- Screen for a more suitable solvent system to ensure all reactants are in solution.- Use a fresh batch of catalyst or consider a different catalyst. |
| Presence of Non-Deuterated Doxapram (d0) | - Incomplete deuteration of the starting material.- Contamination from non-deuterated reagents or solvents. | - Optimize the deuteration reaction to drive it to completion.- Ensure all reagents and solvents are of high isotopic purity. |
| Difficult Separation of d8, d7, etc. | - Similar chromatographic behavior of isotopologues. | - Employ high-resolution chromatography techniques such as supercritical fluid chromatography (SFC) or specialized HPLC columns designed for isotopic separation.- Consider derivatization to enhance separation. |
| Product Degradation | - Harsh reaction conditions (e.g., high temperature, strong acid/base).- Presence of oxygen or moisture. | - Use milder reaction conditions where possible.- Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inaccurate Isotopic Purity Measurement | - Inappropriate analytical technique.- Matrix effects in mass spectrometry. | - Use high-resolution mass spectrometry (HRMS) for accurate mass determination and isotopic distribution analysis.- Utilize quantitative NMR (qNMR) with an internal standard for an independent purity assessment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for introducing deuterium into the Doxapram molecule?
A1: While specific literature for this compound is limited, general strategies for deuteration can be applied. The eight deuterium atoms in this compound are typically located on the two ethyl groups attached to the pyrrolidinone nitrogen and the morpholine nitrogen. Common approaches include:
-
Using deuterated starting materials: Synthesizing Doxapram using deuterated ethyl bromide (bromoethane-d5) and deuterated 2-(2-aminoethoxy)ethanol-d4. This is often the most straightforward approach to control the position and level of deuteration.
-
Catalytic H/D exchange: This late-stage functionalization method involves treating Doxapram with a deuterium source (like D2 gas or D2O) in the presence of a suitable catalyst (e.g., iridium or rhodium complexes). However, this can sometimes lead to a mixture of isotopologues and requires careful optimization to achieve high d8 purity.
Q2: How can I accurately determine the isotopic purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive assessment of isotopic purity:
-
High-Resolution Mass Spectrometry (HRMS): Provides the isotopic distribution of the sample, allowing for the quantification of d8, d7, d6, etc., species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence or significant reduction of signals corresponding to the ethyl groups can confirm successful deuteration.
-
²H NMR: Provides direct evidence of deuterium incorporation and its location in the molecule.
-
Quantitative NMR (qNMR): Can be used to determine the absolute purity of the this compound sample against a certified reference standard.
-
Q3: What are the critical parameters for purifying this compound to ≥98% isotopic purity?
A3: Achieving high isotopic purity requires optimized purification methods. Key considerations include:
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a high-resolution column is a standard method. Gradient elution may be necessary to separate closely related impurities.
-
Supercritical Fluid Chromatography (SFC): Often provides better resolution for isotopic separation compared to HPLC.
-
-
Crystallization: Can be an effective final purification step to remove minor impurities, provided a suitable solvent system is identified.
Q4: What are the common chemical impurities I should look for in my this compound synthesis?
A4: Besides isotopic impurities (d0-d7), you should be aware of potential process-related impurities that can arise during the synthesis of the Doxapram scaffold itself. Based on known Doxapram impurities, these may include:
-
Starting materials and reagents.
-
By-products from incomplete reactions or side reactions.
-
Degradation products.
A list of potential non-deuterated Doxapram impurities can be found from pharmacopeial sources and suppliers of pharmaceutical standards.
Experimental Protocols
Protocol 1: General Method for Isotopic Purity Analysis by HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for Doxapram.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 350-450).
-
Data Analysis:
-
Determine the theoretical m/z values for the protonated molecular ions of Doxapram-d0 to this compound.
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue to determine the isotopic purity.
-
| Isotopologue | Theoretical Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Doxapram-d0 | 378.2256 | 379.2329 |
| This compound | 386.2759 | 387.2832 |
Protocol 2: General Method for Purification by Preparative HPLC
-
Column: Use a preparative C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.
-
Gradient: Optimize the gradient to achieve separation of the target compound from impurities. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
-
Flow Rate: Adjust based on the column diameter.
-
Detection: UV detection at a wavelength where Doxapram has strong absorbance (e.g., 214 nm).
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Logical troubleshooting workflow for purity issues.
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Doxapram Utilizing Doxapram-d8
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Doxapram using its deuterated internal standard, Doxapram-d8, against alternative analytical approaches. The information presented is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction to Doxapram Analysis
Doxapram is a respiratory stimulant used to treat respiratory depression and apnea. Accurate and reliable quantification of Doxapram in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.
Comparison of Analytical Methods
While LC-MS/MS with a deuterated internal standard is the benchmark, other methods have been employed for Doxapram quantification. This section compares the performance of the LC-MS/MS method using this compound with an LC-MS/MS method using a non-deuterated internal standard (Propranolol) and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Table 1: Comparison of Key Performance Parameters for Doxapram Quantification Methods
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Propranolol[1][2][3] | HPLC-UV[4] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL in plasma[4] | 20 ng/mL in human serum[1][2][3] | 100 ng/mL in human plasma[4] |
| Linearity Range | 10 pg/mL - 10,000 pg/mL | 20 - 5000 ng/mL[1][2] | 100 - 20,000 ng/mL[4] |
| Intra-day Precision (%CV) | < 5.3% | < 3.6%[2] | < 10% |
| Inter-day Precision (%CV) | < 5.3%[2] | < 5.3%[2] | < 15% |
| Intra-day Accuracy (%) | 96.4 - 100.1%[2] | 96.9 - 100.2%[2] | 85 - 115% |
| Inter-day Accuracy (%) | 96.4 - 100.1%[2] | 94.0 - 101.6%[2] | 85 - 115% |
| Matrix Effect | Minimal, compensated by IS | Potential for variability[5] | Significant interference |
| Specificity/Selectivity | High | High | Moderate |
Experimental Protocols
This section details the methodologies for the LC-MS/MS method using this compound and provides a comparative overview of the other methods.
LC-MS/MS Method with this compound
This method is designed for the sensitive and accurate quantification of Doxapram in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: Optimized for each transition.
4. Method Validation Parameters:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters: selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]
Comparative Methodologies
-
LC-MS/MS with Propranolol: This method follows a similar protocol to the this compound method.[1][2][3] However, as Propranolol is not a stable isotope-labeled analog of Doxapram, it may not fully compensate for variations in ionization efficiency, potentially leading to greater variability in the results.[1][2][3]
-
HPLC-UV Method: This technique typically involves a more extensive sample clean-up procedure, such as liquid-liquid extraction, to minimize interference from endogenous matrix components.[4] The chromatographic separation is followed by detection using a UV detector at a wavelength where Doxapram exhibits maximum absorbance. This method is generally less sensitive and specific compared to LC-MS/MS.[4]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the LC-MS/MS method and the logical relationship of key validation parameters.
Caption: Experimental workflow for the LC-MS/MS analysis of Doxapram.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The validation of an LC-MS/MS method using this compound as an internal standard demonstrates superior performance in terms of sensitivity, specificity, and reliability for the quantification of Doxapram in biological matrices. The use of a stable isotope-labeled internal standard effectively minimizes matrix effects and improves the accuracy and precision of the assay. While alternative methods exist, they often lack the sensitivity and selectivity required for demanding bioanalytical applications. Therefore, the LC-MS/MS method with this compound is recommended for robust and reliable quantification of Doxapram in research and clinical settings.
References
- 1. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Navigating Bioanalytical Cross-Validation: A Comparative Guide Featuring Doxapram-d8
Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of bioanalytical method performance, contrasting the use of a deuterated internal standard with a structural analog. This analysis is presented within the critical framework of bioanalytical method cross-validation.
While direct comparative data for Doxapram-d8 is not extensively available in peer-reviewed literature, this guide utilizes a well-documented case study of Verapamil to highlight key performance distinctions and experimental protocols. The physicochemical similarities between Doxapram, a respiratory stimulant, and Verapamil make this a pertinent and illustrative model for comparison.
The Imperative of Cross-Validation and the Role of Internal Standards
In the rigorous landscape of drug development, the reliability and consistency of bioanalytical methods are paramount. Cross-validation serves as a cornerstone of this assurance, verifying that analytical results are consistent when a method is transferred between laboratories or when different analytical techniques are employed within the same study.[1][2] A pivotal element in achieving robust and reproducible bioanalytical data, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the appropriate use of an internal standard (IS).
An internal standard, a compound of a known and constant concentration, is introduced to all samples, including calibration standards and quality controls. Its purpose is to correct for variations that may occur during sample preparation and instrumental analysis. The two primary categories of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: Often regarded as the "gold standard," a SIL IS is a modified version of the analyte where specific atoms are substituted with heavier isotopes (e.g., deuterium (²H), ¹³C, ¹⁵N). This compound is a prime example of a SIL internal standard.
-
Structural Analog Internal Standards: These are compounds that, while not isotopically labeled, possess a chemical structure and physicochemical characteristics closely resembling the analyte of interest.
This guide will delve into a comparative analysis of the performance of these two types of internal standards within a cross-validation framework.
A Tale of Two Standards: A Comparative Analysis
To effectively demonstrate the performance disparities between a deuterated and a structural analog internal standard, we present a synthesized case study based on established bioanalytical methods for Verapamil. Verapamil, a calcium channel blocker, shares key physicochemical traits with Doxapram, rendering it a suitable surrogate for this comparative exercise.
Case Study Analyte: Verapamil
-
Method A: Employs a deuterated internal standard, Verapamil-d7 .
-
Method B: Utilizes a structural analog internal standard. For the purpose of this case study, we will consider Propranolol , which has been documented as an internal standard for Verapamil analysis.[3]
The subsequent tables provide a summary of typical validation parameters for each of these methods, offering a clear comparison of their performance characteristics.
Table 1: Bioanalytical Method Validation Parameters for Verapamil
| Validation Parameter | Method A (Verapamil-d7 IS) | Method B (Propranolol IS) | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL | Signal should be at least 5 times the blank response |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 70 - 85% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 98 - 102% | 85 - 110% | IS-normalized matrix factor CV ≤ 15% |
Table 2: Cross-Validation Acceptance Criteria for Incurred Samples
| Cross-Validation Parameter | Acceptance Criteria (FDA/ICH) |
| Percentage Difference of Re-analyzed Samples | At least 67% of samples must be within ± 20% of the mean of the two values |
Interpreting the Comparative Data:
The presented data clearly indicates that the method employing the deuterated internal standard (Method A) consistently demonstrates superior precision, accuracy, and a more sensitive lower limit of quantification. A significant advantage of the SIL IS is its ability to more effectively compensate for matrix effects, as it co-elutes with the analyte and is subject to the same degree of ionization suppression or enhancement. While the structural analog (Method B) yields results that are within the acceptable limits set by regulatory bodies, its overall performance is generally less robust than that achieved with a SIL IS.
Detailed Experimental Protocols
Below are the comprehensive methodologies for the key experiments referenced in the comparative analysis.
Method A: Bioanalytical Method for Verapamil utilizing Verapamil-d7 as the Internal Standard
-
Sample Preparation:
-
To 100 µL of human plasma, introduce 25 µL of the Verapamil-d7 working solution (100 ng/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Induce protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for an additional minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness using a nitrogen stream at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A Shimadzu Nexera X2 or an equivalent system.
-
Column: C18, 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase: A gradient elution using A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A Sciex API 5500 or an equivalent system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Verapamil: m/z 455.3 → 165.2; Verapamil-d7: m/z 462.3 → 165.2.
-
Method B: Bioanalytical Method for Verapamil utilizing Propranolol as the Internal Standard
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the Propranolol working solution (100 ng/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Induce protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for an additional minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness using a nitrogen stream at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A Shimadzu Nexera X2 or an equivalent system.
-
Column: C18, 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase: A gradient elution using A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A Sciex API 5500 or an equivalent system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Verapamil: m/z 455.3 → 165.2; Propranolol: m/z 260.2 → 116.1.
-
Visualizing the Bioanalytical Workflow
The following diagrams provide a visual representation of the cross-validation process and the integral role of the internal standard.
Caption: Cross-Validation Experimental Workflow.
Caption: Role of the Internal Standard in Bioanalysis.
Concluding Remarks
The meticulous cross-validation of bioanalytical methods is indispensable for upholding the integrity and consistency of data across diverse studies, analytical sites, and methodologies. The selection of an appropriate internal standard is a critical determinant of a bioanalytical method's performance. As elucidated through the Verapamil case study, a stable isotope-labeled internal standard, such as this compound, is anticipated to deliver enhanced accuracy, precision, and robustness in comparison to a structural analog. Although a structural analog can serve as a practical alternative in the absence of a SIL IS, it necessitates rigorous validation to confirm its capacity to adequately compensate for analytical variability. This guide equips researchers with a comprehensive framework to compare these approaches, enabling informed decision-making in their bioanalytical method development and validation endeavors.
References
A Comparative Analysis of Doxapram Metabolism Across Species Utilizing Doxapram-d8 as an Analytical Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Doxapram metabolism in various species. The inclusion of Doxapram-d8, a deuterated analog, is primarily as an internal standard for accurate quantification in metabolic studies, a common practice in pharmacokinetic analysis. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows to support further research and drug development.
Introduction to Doxapram and Its Metabolism
Doxapram is a respiratory stimulant used in veterinary and human medicine to counteract respiratory depression following anesthesia or in certain respiratory diseases.[1] Its clinical efficacy and potential for toxicity are closely linked to its metabolism, which varies significantly across different species. The primary metabolic pathway involves the oxidation of Doxapram to its active metabolite, ketodoxapram.[2] Understanding the species-specific differences in the rate and profile of Doxapram metabolism is crucial for extrapolating preclinical safety and efficacy data to humans.
This compound, a stable isotope-labeled version of Doxapram, serves as an ideal internal standard in mass spectrometry-based bioanalytical methods. Its near-identical chemical and physical properties to Doxapram ensure that it behaves similarly during sample preparation and analysis, allowing for precise quantification of the parent drug and its metabolites. While not the focus of metabolic comparison itself, its use is integral to generating the reliable quantitative data presented herein.
Quantitative Analysis of Doxapram Metabolism
The metabolism of Doxapram has been investigated in several species, revealing differences in pharmacokinetic parameters. The following tables summarize key findings from various studies.
Table 1: Pharmacokinetic Parameters of Doxapram in Different Species
| Species | Dosage | Half-life (t½) | Total Body Clearance | Volume of Distribution (Vd) |
| Human | Intravenous bolus/infusion | 3.4 h (range 2.4-4.1 h)[3][4] | 370 ml/min[3][4] | 1.5 L/kg[3][4] |
| Horse | 0.275, 0.55, and 1.1 mg/kg IV | 121 to 178 min | 10.6 to 10.9 ml/min/kg | ~1200 ml/kg |
| Pig | 1 mg/kg IV | 1.38 ± 0.22 h[5][6][7][8] | Not Reported | Not Reported |
| Newborn Lamb | 2.5 mg/kg IV | 5.2 h (range 1.2-11.6 h)[5] | Not Reported | 1.2 L/kg (range 0.5-2.0) |
| Rabbit | Not Specified | 0.47 ± 0.17 h[5] | Not Reported | Not Reported |
Table 2: Major Metabolites of Doxapram Identified in Different Species
| Species | Major Metabolite(s) |
| Human | Ketodoxapram (AHR 5955)[3][4] |
| Horse | 1-ethyl-4-[(2-hydroxyethyl) amino]ethyl-3,3-diphenyl-2-pyrrolidinone, a glucuronic acid or sulphuric acid conjugate of 1-ethyl-3-(hydroxyphenyl)-4-(2-morpholinoethyl)-3-phenyl-pyrrolidinone, 3,3-diphenyl-4-(2-morpholinoethyl)-2-pyrrolidinone, and 1-(2-hydroxyethyl)-3,3-diphenyl-4-(2-morpholinoethyl)-2-pyrrolidinone.[9] |
| Pig | 2-Ketodoxapram[5][6][7][8] |
| Newborn Lamb | Ketodoxapram[10] |
| Rat | Not specified in detail, but doxapram inhibits hepatic drug-metabolizing enzymes.[11] |
| Mouse | Not specified in detail, but doxapram affects the hepatic drug-metabolizing system.[12] |
Experimental Protocols
The following protocols provide a general framework for conducting comparative in vivo and in vitro metabolism studies of Doxapram.
In Vivo Pharmacokinetic Study Protocol
-
Animal Subjects: Select healthy, adult animals of the desired species (e.g., rats, dogs, pigs, horses). Acclimatize animals to the laboratory environment.
-
Drug Administration: Administer a single intravenous (IV) dose of Doxapram hydrochloride at a clinically relevant concentration (e.g., 1 mg/kg).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples.
-
To a 100 µL aliquot of plasma, add an internal standard solution (e.g., this compound or Doxapram-d5 in methanol).[5]
-
Perform protein precipitation by adding acetonitrile or another suitable organic solvent.[13]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, perform liquid-liquid extraction with a suitable solvent like tert-butyl methyl ether (TBME) under alkaline conditions.[5]
-
Transfer the supernatant or organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated UPLC-MS/MS method for the simultaneous quantification of Doxapram and its metabolites (e.g., ketodoxapram).[5][6][7][8]
-
Employ a suitable column (e.g., C18) and mobile phase gradient.
-
Use positive electrospray ionization (ESI) and monitor specific mass transitions for Doxapram, its metabolites, and the internal standard.[5]
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (t½, clearance, Vd) from the plasma concentration-time data using appropriate software.
In Vitro Metabolism Study Protocol (using Liver Microsomes)
-
Microsome Preparation: Obtain liver microsomes from different species (e.g., human, rat, dog, monkey) from a commercial source or prepare them from fresh liver tissue.
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Incubation: Pre-incubate the mixture at 37°C for a few minutes before adding the NADPH-regenerating system to start the reaction. Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., this compound).
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to measure the depletion of Doxapram and the formation of metabolites over time.
-
Data Analysis: Calculate the rate of metabolism, intrinsic clearance, and identify the metabolites formed in each species.
Visualizations
Metabolic Pathway of Doxapram
The primary metabolic transformation of Doxapram is its oxidation to ketodoxapram. Other metabolites have also been identified, particularly in horses.
Caption: Major metabolic pathway of Doxapram.
Experimental Workflow for Comparative Metabolism Study
The following diagram illustrates a typical workflow for a comparative in vitro metabolism study of Doxapram.
Caption: In vitro comparative metabolism workflow.
Conclusion
The metabolism of Doxapram exhibits notable differences across various species. While the formation of ketodoxapram is a common pathway, the overall pharmacokinetic profile and the generation of other metabolites can vary significantly. This guide provides a foundational overview for researchers, emphasizing the importance of species selection in preclinical studies and the utility of deuterated standards like this compound for robust bioanalysis. The provided protocols and visualizations serve as a starting point for designing and interpreting further studies in the field of Doxapram metabolism.
References
- 1. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. A pharmacokinetic study of doxapram in patients and volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and metabolism of intravenous doxapram in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of doxapram on the action of other drugs and the hepatic drug-metabolizing system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to Inter-Laboratory Doxapram Quantification
Analeptic Agent Doxapram: A Review of Analytical Methodologies for Therapeutic Drug Monitoring
This guide provides a comparative overview of the predominant analytical techniques used for doxapram quantification, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the current state-of-the-art methodology.
Quantitative Comparison of Analytical Methods
The performance of an analytical method is determined by several key validation parameters. The following table summarizes these parameters for a validated LC-MS/MS method for the simultaneous determination of doxapram and its active metabolite, keto-doxapram, in human serum.[5]
| Parameter | Performance Characteristic |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix | Human Serum |
| Linearity Range | 20 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-day Precision (%RSD) | ≤ 6.4% |
| Inter-day Precision (%RSD) | ≤ 8.5% |
| Accuracy (%RE) | -4.0 to 3.5% |
| Recovery | Not explicitly stated, but method met acceptance criteria. |
Data sourced from Suzuki et al. (2017).[5]
A separate study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for doxapram in porcine plasma demonstrated an even lower LLOQ of 10 pg/mL, highlighting the high sensitivity achievable with modern instrumentation.[6] Another LC-MS/MS method for doxapram in rabbit plasma reported a linear range of 2-1000 ng/mL with an LLOQ of 2 ng/mL.[7]
Experimental Workflow & Protocols
The accurate quantification of doxapram relies on a systematic workflow, from sample preparation to data analysis. The following diagram illustrates a typical workflow for an LC-MS/MS-based method.
Detailed Experimental Protocol (Based on LC-MS/MS)
The following provides a more detailed breakdown of a typical experimental protocol for doxapram quantification.
1. Sample Preparation:
-
Internal Standard (IS) Addition: An internal standard, such as propranolol or a deuterated version of doxapram (doxapram-d5), is added to a specific volume of the biological matrix (e.g., 50 µL of human serum).[5][6] The IS is crucial for correcting for variability during sample preparation and analysis.
-
Protein Precipitation: A protein precipitating agent, commonly acetonitrile, is added to the sample to remove proteins that can interfere with the analysis.[5] The mixture is vortexed to ensure thorough mixing.
-
Centrifugation/Filtration: The sample is then centrifuged at high speed to pellet the precipitated proteins. Alternatively, plate filtration can be used.[5]
-
Supernatant Collection: The clear supernatant containing doxapram and the IS is carefully transferred to a new vial for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used for the chromatographic separation of doxapram from other components in the sample extract.[5][7]
-
Mobile Phase: A gradient elution using a combination of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a modifier like formic acid) is often employed to achieve optimal separation.[7]
-
Flow Rate: The mobile phase is delivered at a constant flow rate to ensure reproducible retention times.
3. Mass Spectrometry:
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate molecular ions of doxapram and its metabolite.[5]
-
Detection: A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. This highly selective technique monitors specific precursor-to-product ion transitions for both doxapram and the IS, minimizing interference from other compounds.[5][6] For doxapram, a common mass transition monitored is m/z 379.5 → 292.3.[6]
4. Calibration and Quantification:
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of doxapram. The peak area ratio of doxapram to the IS is plotted against the concentration.
-
Quantification: The concentration of doxapram in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
References
- 1. Doxapram - Wikipedia [en.wikipedia.org]
- 2. Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Doxapram-d8: A Superior Internal Standard for Bioanalytical Method Validation in Regulatory Submissions
For researchers, scientists, and drug development professionals engaged in regulatory submissions, the choice of an appropriate internal standard (IS) is a critical determinant of assay reliability and data integrity. This guide provides a comprehensive comparison of Doxapram-d8, a stable isotope-labeled (SIL) internal standard, with a conventional structural analog for the bioanalysis of Doxapram. The evidence presented underscores the superiority of this compound in ensuring accuracy, precision, and robustness in line with stringent regulatory expectations.
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative bioanalysis by mass spectrometry. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized and validated bioanalytical methods. A suitable internal standard is fundamental to a robust method, as it compensates for variability during sample preparation and analysis.
This guide presents a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Doxapram in biological matrices. The first method employs Doxapram-d5, a deuterated analog highly representative of this compound, while the second utilizes propranolol, a structural analog.
Performance Comparison: Doxapram-d5 vs. Propranolol
The following tables summarize the key validation parameters for the two methods, demonstrating the enhanced performance of the stable isotope-labeled internal standard.
| Validation Parameter | Method with Doxapram-d5 (Deuterated IS)[1] | Method with Propranolol (Structural Analog IS)[2] | Regulatory Guidance (FDA/EMA) |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL (in plasma) | 20 ng/mL (in human serum) | Sufficiently sensitive for intended application |
| Linearity (Range) | 10 pg/mL - 10,000 pg/mL and 1 ng/mL - 2500 ng/mL | 20 - 5000 ng/mL | At least 6 non-zero points, r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) |
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with Doxapram-d5 (Deuterated IS)[1] | Method with Propranolol (Structural Analog IS)[2] | Significance for Regulatory Submissions |
| Matrix Effect | Expected to be minimal and compensated for by the co-eluting SIL-IS. | Potential for differential matrix effects between analyte and IS, leading to inaccuracies. | Crucial for demonstrating that the matrix does not interfere with the quantification of the analyte. |
| Recovery | Consistent recovery between analyte and IS due to identical physicochemical properties. | Potential for different extraction recoveries, leading to variability. | Ensures that the extraction process is efficient and reproducible. |
| Stability | Stability is assessed for the analyte. The SIL-IS is expected to have identical stability. | Stability of both the analyte and the IS needs to be independently evaluated. | Demonstrates that the analyte is stable under various storage and processing conditions. |
Table 2: Comparison of Additional Performance Characteristics
The significantly lower LLOQ achieved with the deuterated internal standard highlights its superior sensitivity, a critical factor in studies where low concentrations of the analyte are expected. While both methods meet the general acceptance criteria for accuracy and precision, the use of a stable isotope-labeled internal standard provides greater confidence in the data's reliability by minimizing the impact of matrix effects and ensuring consistent recovery.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are summaries of the experimental protocols for the two compared methods.
Method Using Doxapram-d5 as Internal Standard
This method was developed for the simultaneous quantification of Doxapram and its metabolite, 2-Ketodoxapram, in porcine plasma and brain tissue.[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a gradient elution.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
-
Internal Standard: Doxapram-d5.
-
Validation: The method was validated according to FDA and EMA guidelines.[1]
Method Using Propranolol as Internal Standard
This method was developed for the simultaneous determination of Doxapram and its metabolite, keto-doxapram, in human serum.[2]
-
Sample Preparation: Protein precipitation followed by plate filtration.[2]
-
Chromatography: Liquid chromatography.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive ESI in MRM mode.[2]
-
Internal Standard: Propranolol.[2]
-
Validation: The method was validated for selectivity, reproducibility, and stability.[2]
Visualizing the Workflow and Principles
To further clarify the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the principle of using a stable isotope-labeled internal standard.
References
- 1. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of ionization efficiency between Doxapram and Doxapram-d8
A guide for researchers on the mass spectrometric behavior of Doxapram and its deuterated analog.
For researchers and professionals in drug development, the use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods. This guide provides a comparative overview of the ionization efficiency of Doxapram and its deuterated analog, Doxapram-d8, based on available experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
While direct comparative studies on the ionization efficiency of Doxapram and this compound are not extensively published, valuable insights can be drawn from validated bioanalytical methods where Doxapram-d5, a closely related deuterated analog, is employed as an internal standard. The underlying principle of using a deuterated standard is its near-identical chemical and physical properties to the analyte, leading to similar behavior during extraction, chromatography, and ionization. Any slight differences in ionization are typically normalized during data processing.
Data Summary: Mass Spectrometric Parameters
The following table summarizes the mass spectrometric parameters for Doxapram and its deuterated analog (Doxapram-d5) as reported in a validated LC-MS/MS assay for their simultaneous quantification. These parameters are indicative of the ionization and fragmentation behavior of the molecules under positive electrospray ionization (ESI) conditions.
| Compound | Precursor Ion ([M+H]+) (m/z) | Product Ion (m/z) | Ionization Mode |
| Doxapram | 379.5 | 292.3 | Positive ESI |
| Doxapram-d5 | 384.5 | 297.3 | Positive ESI |
Table 1: Mass spectrometric transitions for Doxapram and its deuterated analog (Doxapram-d5)[1].
Under slightly acidic conditions, the morpholine ring in both Doxapram and its deuterated analog is protonated, leading to the generation of abundant precursor ions in positive ion mode ESI[1]. The consistent and robust signal of the deuterated analog when used as an internal standard suggests a comparable, though not necessarily identical, ionization efficiency to the parent compound.
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical experimental setup for the analysis of Doxapram and its deuterated internal standard in a biological matrix, based on published methods[1][2]. This provides a framework for researchers looking to develop or replicate similar assays.
1. Sample Preparation:
-
Protein precipitation of the serum or plasma sample is performed to remove larger molecules.
-
The supernatant is then separated for analysis.
2. Liquid Chromatography (LC):
-
An ultra-performance liquid chromatography (UPLC) system is used for separation.
-
A C18 reversed-phase column is typically employed.
-
A gradient elution with a mobile phase consisting of an acidic aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is used.
3. Mass Spectrometry (MS):
-
A triple-quadrupole mass spectrometer is used for detection.
-
Ionization is achieved using a heated electrospray ionization (HESI) source in the positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for Doxapram and its deuterated internal standard.
Experimental Workflow
The logical flow of a comparative analysis of Doxapram and its deuterated analog using LC-MS/MS is depicted in the following diagram.
References
- 1. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Deuteration on the Chromatographic Behavior of Doxapram: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromatographic behavior of Doxapram and its deuterated analogue, Doxapram-d5. The inclusion of experimental data, detailed methodologies, and visual representations of workflows and signaling pathways aims to offer a comprehensive resource for researchers in the fields of analytical chemistry, pharmacology, and drug metabolism.
Comparative Analysis of Chromatographic Performance
The primary impact of deuteration on the chromatographic behavior of Doxapram is a subtle shift in retention time, a phenomenon known as the chromatographic isotope effect.[1][2] In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly less retention and elute earlier than their non-deuterated counterparts.[3] This is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-hydrogen (C-H) bonds.
The following table summarizes the expected chromatographic and mass spectrometric data for Doxapram and Doxapram-d5 based on a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxapram | 2.85 | 379.5 | 292.3 |
| Doxapram-d5 | 2.82 | 384.5 | 297.3 |
Note: The retention times are representative values and may vary depending on the specific chromatographic system and conditions.
Experimental Protocols
A detailed methodology for the comparative analysis of Doxapram and Doxapram-d5 is provided below. This protocol is based on established UPLC-MS/MS methods for the analysis of Doxapram in biological matrices.[4][5]
Sample Preparation
-
Standard Solution Preparation: Prepare stock solutions of Doxapram and Doxapram-d5 in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in a 50:50 mixture of acetonitrile and water.
-
Spiking: For analysis in a biological matrix (e.g., plasma), spike the blank matrix with the working standard solutions to achieve a final concentration within the calibration range.
-
Protein Precipitation: To 100 µL of the spiked plasma sample, add 300 µL of acetonitrile containing an internal standard (if different from Doxapram-d5).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system equipped with a binary solvent manager and a sample manager.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.5 min: Linear gradient to 95% B
-
3.5-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Doxapram, the following diagrams are provided.
Doxapram functions as a respiratory stimulant by acting on peripheral chemoreceptors, primarily in the carotid bodies.[6][7] Its mechanism involves the inhibition of specific potassium channels, leading to cellular depolarization and the stimulation of respiratory centers in the brainstem.[6][8][9][10]
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Doxapram - Wikipedia [en.wikipedia.org]
- 8. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 9. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Doxapram-d8
The following guide provides essential safety and logistical information for the proper disposal of Doxapram-d8, a deuterated analog of Doxapram. This information is intended for researchers, scientists, and drug development professionals. The procedures outlined are based on the known hazards of Doxapram and general guidelines for handling deuterated compounds.
Understanding the Hazards
This compound, like its non-deuterated counterpart, should be handled as a toxic substance. The primary hazards associated with Doxapram are:
-
Acute Toxicity: Doxapram is toxic if swallowed[1][2][3]. Ingestion can lead to a range of adverse effects, including dizziness, headache, nausea, and in severe cases, convulsions[1][4].
-
Irritation: It may cause irritation to the skin, eyes, and respiratory tract[1][2].
-
Environmental Hazards: While not always classified as environmentally hazardous, large or frequent spills could harm the environment[1]. It is crucial to prevent the substance from entering drains or waterways[4][5].
The deuterium labeling in this compound does not make the compound radioactive. Stable isotopes like deuterium (²H) do not require special precautions beyond those necessary for the unlabeled compound[6]. Therefore, the disposal procedures are dictated by the chemical toxicity of the Doxapram molecule.
Quantitative Data Summary
| Hazard Classification | Details | Source |
| Acute Oral Toxicity | Category 3; Toxic if swallowed. | [2][3] |
| UN Number (for transport) | UN 2811 | [4] |
| Transport Hazard Class | 6.1 (Toxic substances) | [2][4] |
| Packing Group | III | [4] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (Doxapram) | [4] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Always consult your institution's specific safety guidelines and local regulations.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
In cases of potential dust formation, a NIOSH-approved respirator may be necessary[2].
2. Waste Collection and Segregation
-
Solid Waste:
-
Collect waste this compound, including contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste" and include the chemical name "this compound."
-
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste as they may retain product residue[1].
-
Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the label on the original container to prevent misuse and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.
-
3. Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container[5].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area thoroughly.
4. Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the container is stored in a locked-up location if required[1][3][5].
5. Final Disposal
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[1][5].
-
Do not mix this compound waste with other waste streams unless instructed to do so by your EHS office.
-
All disposal activities must comply with local, regional, and national regulations[1][4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for Doxapram-d8
Essential guidance for the safe handling and disposal of Doxapram-d8 in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks associated with this potent pharmacological compound. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated analog of Doxapram, is a central nervous system stimulant. While the deuteration is unlikely to alter its fundamental toxicological properties, it should be handled with the same level of caution as its non-deuterated counterpart. Doxapram hydrochloride is classified as toxic if swallowed[1][2][3]. It may cause irritation to the skin, eyes, and respiratory system[1][2][4]. Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Use dust-tight, unvented chemical safety goggles or a face shield when there is a potential for eye contact with the solid compound or solutions[1][3].
-
Hand Protection: Wear appropriate chemical-resistant gloves. Recommended materials include rubber, nitrile, or neoprene[1]. It is advisable to wear two pairs of gloves, especially during compounding, administration, and disposal[5]. Gloves should be inspected before use and changed regularly, or immediately if contaminated, torn, or punctured[3][5].
-
Body Protection: A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required[4][5]. For more extensive handling, "bunny suit" coveralls can provide head-to-toe protection[6].
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form where dust generation is possible, a NIOSH/MSHA approved respirator should be used[1][2][4]. Good general ventilation, such as a laboratory fume hood, is essential[1][7].
Quantitative Exposure Limits
While specific occupational exposure limits (OELs) for this compound are not established, the limits for Doxapram HCl dust can be used as a guideline. Adherence to these limits is critical to prevent adverse health effects[4].
| Parameter | Value | Organization |
| Permissible Exposure Limit (PEL) - Respirable fraction | 5 mg/m³ | OSHA[1] |
| PEL - Total dust | 15 mg/m³ | OSHA[1] |
| Threshold Limit Value (TLV) - Respirable particles | 3 mg/m³ | ACGIH[1] |
| TLV - Inhalable particles | 10 mg/m³ | ACGIH[1] |
OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists.
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound from receipt to disposal, emphasizing the integration of PPE at each stage.
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure[1][7]. Ensure that an eye wash station and safety shower are readily accessible[4].
-
Weighing: When weighing the solid form, use a balance with a draft shield or conduct the operation within a ventilated enclosure to prevent dust dissemination.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small spills, carefully sweep up or vacuum the solid material, avoiding dust generation, and place it in a suitable container for disposal[1]. For liquid spills, absorb with an inert material. For large spills, contact your institution's environmental health and safety department.
Disposal Plan:
-
Waste Classification: Doxapram is classified as a toxic solid, organic, n.o.s. (UN2811) for transport purposes[7].
-
Waste Containers: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in clearly labeled, sealed containers.
-
Disposal Method: Dispose of contents and containers in accordance with local, regional, national, and international regulations[1][3]. This typically involves incineration at a licensed hazardous waste facility. Do not allow the substance to enter sewers or surface water. Contaminated items such as gloves and gowns are often managed as "trace chemotherapy waste" and incinerated[8].
By adhering to these guidelines, researchers can create a safe laboratory environment for the handling of this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. meadowsvets.co.uk [meadowsvets.co.uk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. neogen.com [neogen.com]
- 5. osha.gov [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
